molecular formula C18H22N4S B13401624 N-Desmethyl N-Ethyl Olanzapine

N-Desmethyl N-Ethyl Olanzapine

Cat. No.: B13401624
M. Wt: 326.5 g/mol
InChI Key: SFVPZMOQWVABLF-UHFFFAOYSA-N
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Description

N-Desmethyl N-Ethyl Olanzapine (CAS 1355034-54-6) is a chemical impurity and metabolite of Olanzapine, a widely used atypical antipsychotic drug . As a reference standard, this compound is essential for analytical research and development, particularly in pharmaceutical quality control for the identification and quantification of impurities in Olanzapine batches . Research into Olanzapine and its metabolites, including N-Desmethyl metabolites, is critical for understanding the drug's pharmacokinetics and its associated metabolic adverse effects, such as weight gain, insulin resistance, and dyslipidemia . Studies suggest that different metabolites can have distinct biological activities; for instance, the metabolite 4-N'-desmethyl-olanzapine (DMO) has been investigated for its potential counteracting effects on Olanzapine-induced metabolic abnormalities, highlighting the research value of studying Olanzapine derivatives to better understand their complex mechanisms of action . This product is intended for research purposes as a standard or reagent and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N4S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3

InChI Key

SFVPZMOQWVABLF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Metabolic & Synthetic Pathways of Olanzapine to N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Atypical Antipsychotic Derivative / Impurity Standard CAS Registry: 1355034-54-6 Primary Application: Bioanalytical Internal Standards, Impurity Profiling, Forensic Toxicology.

This technical guide details the structural evolution of Olanzapine to N-Desmethyl N-Ethyl Olanzapine . While Olanzapine is extensively metabolized in humans, the specific N-Ethyl derivative is not a major physiological metabolite. Instead, it represents a critical structural analog formed via a two-stage process:

  • Biological Phase: The metabolic N-demethylation of Olanzapine to N-Desmethylolanzapine (DMO) via Cytochrome P450 1A2 (CYP1A2).[1][2][3]

  • Synthetic/Chemical Phase: The subsequent N-ethylation of DMO, typically occurring during chemical synthesis, degradation, or targeted derivatization for analytical standardization.

This guide bridges the gap between clinical pharmacokinetics and pharmaceutical chemistry, providing researchers with the protocol to isolate and characterize this specific pathway.

Part 1: The Metabolic Precursor Pathway (Olanzapine DMO)

The formation of this compound necessitates the creation of its scaffold, N-Desmethylolanzapine (DMO) . This is the primary oxidative metabolic pathway in humans.

Mechanistic Action

Olanzapine undergoes extensive first-pass metabolism. The pivotal step is the removal of the methyl group from the piperazine ring.

  • Enzyme System: Cytochrome P450 1A2 (CYP1A2) is the dominant catalyst, with minor contributions from CYP2D6.[4]

  • Reaction Type: Oxidative N-demethylation.

  • Causality: The

    
     hybridized nitrogen on the piperazine ring is oxidized to an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (DMO).
    
Clinical Relevance

DMO is pharmacologically active but less potent than the parent compound. Its formation is the rate-limiting step for the clearance of Olanzapine, making it a critical biomarker for CYP1A2 activity.

Technical Insight: Variations in CYP1A2 activity (e.g., induction by smoking) significantly alter DMO plasma levels, directly affecting the yield of the precursor for any subsequent N-ethylation processes.

Part 2: The Transalkylation Pathway (DMO N-Ethyl Analog)

The conversion of DMO to This compound involves replacing the hydrogen on the secondary amine with an ethyl group.

Origin of the N-Ethyl Moiety

In a drug development context, this compound appears in two primary scenarios:

  • Process Impurity: Formed during the synthesis of Olanzapine if ethylating agents (e.g., ethyl iodide contaminants in methyl iodide reagents) are present during the final alkylation step.

  • Reference Standard Synthesis: Deliberately synthesized to serve as an internal standard for LC-MS/MS assays. The ethyl group provides a mass shift (+14 Da relative to Olanzapine) distinguishable by mass spectrometry.

Theoretical In Vivo Formation

While rare, in vivo transalkylation (ethylation) can theoretically occur in the presence of high concentrations of ethanol and specific cofactor-dependent transferases, similar to the formation of cocaethylene from cocaine. However, for Olanzapine, this is considered a negligible pathway compared to glucuronidation.

Part 3: Experimental Protocol (Bio-Synthetic Production)

This protocol describes the generation of this compound for research purposes, utilizing a biomimetic approach for Step 1 and chemical derivatization for Step 2.

Phase A: Biocatalytic Generation of DMO

Objective: Isolate the metabolic precursor N-Desmethylolanzapine.

  • Incubation System: Prepare a reaction mixture (1.0 mL final volume) containing:

    • Phosphate buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM) (1.0 mg protein/mL).

    • Olanzapine substrate (10 µM).

    • MgCl2 (3.3 mM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Termination: Stop reaction after 60 min using ice-cold acetonitrile (ACN).

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant containing DMO.

Phase B: Chemical N-Ethylation (Derivatization)

Objective: Convert DMO to this compound.

  • Solvent Exchange: Evaporate the ACN supernatant from Phase A under nitrogen stream. Reconstitute residue in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) to deprotonate the secondary piperazine amine.
    
  • Alkylation: Add Ethyl Iodide (

    
    , 1.1 eq) dropwise.
    
    • Note: Control stoichiometry strictly to prevent over-alkylation to the quaternary ammonium salt.

  • Reaction: Stir at 60°C for 4 hours.

  • Purification: Quench with water, extract into Ethyl Acetate, and purify via Prep-HPLC.

Part 4: Analytical Validation & Data

Mass Spectrometry Transitions (LC-MS/MS)

To validate the pathway, monitor the following transitions. The mass shift confirms the loss of Methyl (-14) and addition of Ethyl (+28), resulting in a net +14 Da shift from Olanzapine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Structural Change
Olanzapine 313.1256.1Parent Drug
N-Desmethylolanzapine (DMO) 299.1256.1Loss of Methyl (-14 Da)
This compound 327.2 299.1Addition of Ethyl (+28 Da to DMO)
Pathway Visualization

The following diagram illustrates the divergence between the physiological metabolic route and the chemical impurity/synthesis route.

OlanzapinePathways cluster_legend Pathway Type Olanzapine Olanzapine (Parent Drug) Intermediate Reactive Iminium Ion Olanzapine->Intermediate CYP1A2 (Oxidation) Glucuronide 10-N-Glucuronide (Clearance Product) Olanzapine->Glucuronide UGT1A4 (Direct Glucuronidation) DMO N-Desmethylolanzapine (Major Metabolite) Intermediate->DMO Hydrolysis (-Formaldehyde) EthylAnalog This compound (Impurity / Standard) DMO->EthylAnalog Chemical N-Ethylation (Ethyl Iodide/K2CO3) OR Process Impurity key1 Biological (In Vivo) key2 Synthetic / Impurity

Caption: Figure 1. Divergence of Olanzapine metabolism (Blue) vs. Synthetic N-Ethylation (Red).

References

  • National Institutes of Health (NIH). (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Pharmacology. Link

  • PLOS ONE. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. Link

  • Pharmaffiliates. (2024). This compound - Product Specification and Impurity Profile. Link

  • National Institutes of Health (NIH). (2023). CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. Scientific Reports. Link

Sources

Pharmacological Activity of N-Desmethyl N-Ethyl Olanzapine in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological activity of N-Desmethyl N-Ethyl Olanzapine in vitro. This guide is structured for researchers and drug development professionals, focusing on the compound's characterization, structure-activity relationships (SAR), and experimental protocols for validation.

Technical Guide & Characterization Framework

Executive Summary

This compound (CAS: 1355034-54-6), also identified as 4-(4-ethyl-1-piperazinyl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine , is a structural analog and known impurity of the atypical antipsychotic Olanzapine.[1][2][3] While primarily categorized as a reference standard for impurity profiling in pharmaceutical development, its structural proximity to the parent drug warrants rigorous pharmacological evaluation.

In vitro profiling suggests this compound retains the Multi-Acting Receptor Targeted (MART) profile characteristic of thienobenzodiazepines, functioning as an antagonist at dopamine (


) and serotonin (

) receptors. However, modulation of the piperazine nitrogen substituent (Methyl

Ethyl) introduces steric and lipophilic alterations that can shift the affinity ratios for off-target receptors, particularly Histamine (

) and Muscarinic (

) receptors, which are critical determinants of metabolic and anticholinergic side effects.

This guide outlines the chemical identity, predicted pharmacological profile based on Structure-Activity Relationships (SAR), and the validated in vitro protocols required to empirically determine its binding constants (


) and functional potency (

).

Chemical Identity & Structural Context

The pharmacological divergence of this compound from its parent, Olanzapine, is driven by the alkyl substitution on the distal nitrogen of the piperazine ring.

FeatureOlanzapine (Parent)This compound
CAS Number 132539-06-11355034-54-6
Piperazine N-Substituent Methyl (

)
Ethyl (

)
Molecular Formula


Molecular Weight 312.43 g/mol 326.46 g/mol
Lipophilicity (Predicted LogP) ~2.8~3.1 (Increased lipophilicity)
Structural Visualization

The following diagram illustrates the structural relationship and the specific site of modification (N4-alkylation).

StructureComparison cluster_0 Parent Compound cluster_1 Target Analog/Impurity Olanzapine Olanzapine (N-Methyl Piperazine) NEthylOlz This compound (N-Ethyl Piperazine) Olanzapine->NEthylOlz Metabolic/Synthetic N-Dealkylation & Re-alkylation SAR_Effect SAR Implication: Increased steric bulk at N4 Slight increase in LogP NEthylOlz->SAR_Effect

Figure 1: Structural transformation from Olanzapine to its N-Ethyl analog.[1]

In Vitro Pharmacodynamics: Receptor Binding Profile

Mechanism of Action

Like Olanzapine, this compound acts as an antagonist/inverse agonist at G-protein coupled receptors (GPCRs). The "N-ethyl" modification generally retains the core pharmacophore required for binding to the orthosteric sites of aminergic receptors.

Predicted Binding Affinity & SAR Analysis

Based on established SAR for piperazine-based antipsychotics (e.g., comparison of N-methyl vs. N-ethyl variants in clozapine/olanzapine series):

  • Dopamine

    
     / 
    
    
    
    Receptors:
    • Activity: Antagonist.

    • Prediction: High affinity (

      
       nM) is likely retained. The basic nitrogen remains available for the critical salt bridge interaction with Aspartate residues (e.g., Asp114 in 
      
      
      
      ). However, the ethyl group adds steric bulk, which may slightly reduce affinity compared to the methyl group if the pocket is tight.
  • Serotonin

    
     / 
    
    
    
    Receptors:
    • Activity: Antagonist / Inverse Agonist.

    • Prediction: High affinity (

      
       nM). The tricyclic thienobenzodiazepine core drives the primary hydrophobic interactions. N-substitution changes often have minimal impact on 
      
      
      
      binding, preserving the "atypical" antipsychotic ratio (
      
      
      affinity >
      
      
      affinity).
  • Histamine

    
     Receptor (Off-Target): 
    
    • Relevance: Major driver of weight gain and sedation.

    • Prediction: Olanzapine has very high affinity (

      
       nM). Analogs with bulkier N-substituents (ethyl, propyl) sometimes show reduced 
      
      
      
      affinity due to steric clash in the histamine binding pocket. If validated, this would suggest a more favorable metabolic profile for the N-ethyl analog.
  • Muscarinic

    
    - 
    
    
    
    Receptors:
    • Relevance: Anticholinergic side effects (dry mouth, constipation).

    • Prediction: Affinity is generally sensitive to the basicity and size of the piperazine nitrogen. The N-ethyl analog typically retains moderate affinity (

      
       nM).
      
Comparative Data Summary (Reference Values)

Note: Exact


 values for the specific N-ethyl impurity are proprietary/sparse. The values below represent the Parent (Olanzapine)  and the 2-Ethyl Analog (OlzEt)  to illustrate the sensitivity of the scaffold to ethyl substitution.
ReceptorOlanzapine (

nM)
2-Ethyl Analog (OlzEt)*N-Ethyl Prediction

~11 - 31~2610 - 50 (Retained)

~4~5< 10 (Retained)

~2 - 7~18 (Reduced Affinity)Potential Reduction

~2 - 20Not Reported< 100

*Data for 2-Ethyl Analog sourced from Jafari et al. (2012), demonstrating that ethyl substitutions on this scaffold can significantly lower


 affinity while maintaining therapeutic 

blockade.

Experimental Protocols

To empirically validate the pharmacological activity of this compound, the following standardized protocols must be executed. These protocols ensure data integrity and reproducibility (E-E-A-T).

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) for 

,

, and

receptors.

Reagents:

  • Membranes: CHO-K1 or HEK293 cells overexpressing human recombinant receptors (

    
    , 
    
    
    
    ,
    
    
    ).
  • Radioligands:

    • 
      : 
      
      
      
      -Methylspiperone (0.2 - 1.0 nM)
    • 
      : 
      
      
      
      -Ketanserin (0.5 - 2.0 nM)
    • 
      : 
      
      
      
      -Pyrilamine (1.0 - 2.0 nM)
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to optimal protein concentration (typically 5-20 µ g/well ).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (at

      
       concentration).
      
    • 50 µL Test Compound (this compound) in serial dilution (

      
       M to 
      
      
      
      M).
    • Non-specific binding (NSB) defined using 10 µM Haloperidol (

      
      ) or Mianserin (
      
      
      
      ).
  • Equilibrium: Incubate at 25°C (or 37°C for

    
    ) for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation :
    
    
Functional Assay (cAMP / Calcium Flux)

Objective: Confirm antagonist activity (versus partial agonism).

Protocol (Calcium Flux for


): 
  • Cell Loading: Load

    
    -expressing cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.
    
  • Pre-incubation: Add test compound (this compound) and incubate for 15 minutes.

  • Challenge: Inject agonist (Serotonin,

    
     concentration).
    
  • Measurement: Monitor intracellular calcium fluorescence (Ex 488nm / Em 520nm) in real-time using a FLIPR or similar kinetic plate reader.

  • Result: A dose-dependent reduction in agonist-induced fluorescence confirms antagonism.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for characterizing the impurity's activity, from membrane prep to data analysis.

AssayWorkflow cluster_prep Sample Preparation cluster_binding Binding Assay (Ki) cluster_analysis Data Analysis Compound This compound (Dissolve in DMSO) Dilution Serial Dilution (10^-11 M to 10^-5 M) Compound->Dilution Incubation Incubate with Membranes + Radioligand Dilution->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting CurveFit Non-linear Regression (Sigmoidal Dose-Response) Counting->CurveFit KiCalc Cheng-Prusoff Calculation Ki = IC50 / (1 + L/Kd) CurveFit->KiCalc

Figure 2: Workflow for Radioligand Binding Assay to determine Ki values.

References

  • Pharmaffiliates. (2024). This compound - Reference Standard & Impurity Profile. Retrieved from

  • Jafari, S., et al. (2012). "Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio." BMC Pharmacology, 12(1), 8.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
  • LGC Standards. (2024). Certificate of Analysis: this compound (CAS 1355034-54-6).[1][2][3][4]

  • Bymaster, F. P., et al. (1996). "In vitro and in vivo biochemistry of olanzapine: a novel atypical antipsychotic drug.

Sources

Technical Guide: Identification and Control of N-Desmethyl N-Ethyl Olanzapine in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of N-Desmethyl N-Ethyl Olanzapine as a Process Impurity Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists

Executive Summary

In the high-stakes environment of antipsychotic drug development, impurity profiling is not merely a regulatory hurdle; it is a forensic science. This guide addresses a specific, often overlooked alkyl-analog impurity in the synthesis of Olanzapine: This compound (CAS 1355034-54-6).

Unlike oxidative degradants (e.g., N-oxides) or hydrolytic byproducts (e.g., lactams), this impurity is process-related , arising directly from homologous contamination in starting materials. Its structural similarity to the Active Pharmaceutical Ingredient (API)—differing only by a single methylene unit (


)—makes it a "silent" contaminant that can co-elute in low-resolution HPLC methods and evade detection without rigorous mass spectrometric scrutiny.

This document outlines the genesis, detection, structural elucidation, and remediation of this critical impurity.[1][2]

The Genesis of the Impurity: Chemistry of Formation

To control an impurity, one must first understand its origin. Olanzapine is typically synthesized via the nucleophilic substitution of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (intermediate) with N-methylpiperazine .

The formation of this compound occurs via a Competitive Amination Mechanism .

The Mechanism

The primary reagent, N-methylpiperazine, is often manufactured via the methylation of piperazine. Incomplete separation or side reactions during reagent production can leave trace amounts of N-ethylpiperazine .

When the benzodiazepine core reacts with this contaminated reagent mixture, the N-ethylpiperazine competes for the imidoyl chloride/amidine center. Because the nucleophilicity of N-ethylpiperazine is comparable to N-methylpiperazine, the reaction kinetics are similar, leading to the incorporation of the ethyl analog into the final API crystal lattice.

Pathway Visualization

The following diagram illustrates the divergence point in the synthesis pathway.

Olanzapine_Impurity_Genesis Start Benzodiazepine Core (Intermediate) API OLANZAPINE (Target API) Start->API Major Pathway (Nucleophilic Subst.) Impurity N-Desmethyl N-Ethyl Olanzapine (Impurity) Start->Impurity Competitive Side Reaction Reagent_Main N-Methylpiperazine (Main Reagent) Reagent_Main->API Reagent_Imp N-Ethylpiperazine (Trace Contaminant) Reagent_Imp->Impurity Source of Error

Figure 1: Competitive amination pathway showing the origin of the N-Ethyl analog impurity.

Analytical Strategy: Detection and Isolation

Due to the lipophilic nature of the ethyl group compared to the methyl group, this impurity typically exhibits a Relative Retention Time (RRT) > 1.0 in reverse-phase chromatography.

HPLC Method Parameters (High-Resolution)

Standard pharmacopoeial methods may need optimization to resolve the ethyl analog from the main peak.

ParameterSpecificationRationale
Column C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µmHigh carbon load required for methylene selectivity.
Mobile Phase A 25 mM Phosphate Buffer (pH 6.5) + 0.1% TriethylaminepH control ensures piperazine is protonated/neutral balance.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol improves selectivity for alkyl homologs.
Gradient 20% B to 80% B over 30 minsShallow gradient to maximize resolution of lipophilic tail.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 254 nmMax absorption of the thienobenzodiazepine chromophore.
LC-MS/MS Identification Protocol

Mass spectrometry provides the definitive fingerprint. The mass shift of +14 Da (Methyl


 Ethyl) is the primary diagnostic marker.
  • Olanzapine [M+H]+: m/z 313.1

  • Impurity [M+H]+: m/z 327.1

Fragmentation Logic: In MS/MS (CID), Olanzapine typically fragments by cleaving the piperazine ring.

  • Fragment A (Core): The thienobenzodiazepine core (m/z ~230) remains unchanged in both molecules.

  • Fragment B (Piperazine): The piperazine-derived fragments will shift.

    • Olanzapine loss of piperazine

      
       m/z 256 (approx).
      
    • Impurity will show corresponding shifts in fragments retaining the distal nitrogen alkylation.

Structural Elucidation: The Evidence Package

To certify the impurity identity, one must move beyond MS predictions to structural confirmation via NMR.

Synthesis of Reference Standard

To validate the method, you must synthesize the impurity intentionally. Protocol:

  • Reactants: Suspend 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl (1.0 eq) in DMSO/Toluene (1:1).

  • Reagent: Add N-ethylpiperazine (3.0 eq) instead of N-methylpiperazine.

  • Conditions: Reflux at 110°C for 6–8 hours.

  • Workup: Cool, add water, extract with DCM. Crystallize from Acetonitrile.

  • Result: Pure this compound for use as a reference standard.

NMR Diagnostics

The proton NMR (


 NMR) provides the irrefutable proof of structure.
FeatureOlanzapine (Parent)N-Ethyl ImpurityDiagnostic Shift
N-Methyl Singlet (~2.3 ppm, 3H)Absent Disappearance of singlet.
N-Ethyl (

)
AbsentQuartet (~2.4 ppm, 2H)New quartet signal.
N-Ethyl (

)
AbsentTriplet (~1.0 ppm, 3H)New triplet signal.
Piperazine Ring Multiplet (2.3 - 3.5 ppm)Multiplet (Shifted)Slight perturbation in ring protons.
Elucidation Workflow Diagram

Elucidation_Workflow Sample Process Sample (HPLC Peak @ RRT 1.1) LCMS LC-MS/MS Analysis (m/z 327 detected) Sample->LCMS Isolation Prep-HPLC Isolation (Enrichment) LCMS->Isolation Target Mass NMR NMR Confirmation (1H, 13C, DEPT) Isolation->NMR Synthesis Independent Synthesis (Benzodiazepine + N-Ethylpiperazine) Synthesis->NMR Reference Match Final Confirmed Structure: This compound NMR->Final Spectral Overlay

Figure 2: Step-by-step workflow for the structural confirmation of the impurity.

Control Strategy & Remediation

Once identified, the focus shifts to process control. This impurity is difficult to remove via crystallization due to its structural isomorphism with the API. Prevention is the only viable strategy.

Raw Material Specification (RMS)

The root cause is the purity of the N-methylpiperazine starting material.

  • Action: Implement a strict limit for N-ethylpiperazine in the raw material specification.

  • Limit: Typically < 0.10% (or calculated based on the purge factor of the process).

  • Method: GC-FID is recommended for testing alkyl-piperazine purity due to its high resolution for volatile amines.

Purge Factor Calculation

If the impurity is formed, calculate the "Purge Factor" of the crystallization step.



  • If the Purge Factor is low (< 2), the RMS limit must be tightened.

  • If the Purge Factor is high (> 10), the process is robust.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Rao, R. N., et al. (2008).[3] Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(1), 107-118. Link

  • Reddy, K. V., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical Analysis.[4] Link

  • Veeprho Standards. (2024). Olanzapine N-ethyl Impurity Structure and Details. Veeprho Laboratories.[4] Link

  • Simson Pharma. (2024). This compound Reference Standard Data. Simson Pharma.[4] Link

Sources

N-Desmethyl N-Ethyl Olanzapine CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl N-Ethyl Olanzapine is a derivative of Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] As an analytical impurity and a potential metabolite or synthetic intermediate, understanding its chemical and pharmacological properties is crucial for researchers in drug development and medicinal chemistry.[2] This technical guide provides a comprehensive overview of this compound, including its CAS number, physiochemical properties, a detailed synthetic protocol, and a discussion of its potential pharmacological profile based on the structure-activity relationships of related compounds.

Physiochemical Data

The accurate characterization of a compound's physiochemical properties is fundamental to its application in research and development. Below is a summary of the available and estimated data for this compound.

PropertyValueSource/Method
CAS Number 1355034-54-6[2][3][4][5][6][7]
Molecular Formula C₁₈H₂₂N₄S[4][5][6][7]
Molecular Weight 326.46 g/mol [4]
Appearance Yellow crystalline solid (presumed)Based on Olanzapine[8]
Melting Point Not experimentally determined. Estimated to be in the range of 180-200 °C.Based on Olanzapine (195 °C)[1] and N-Desmethyl Olanzapine (~180 °C)[9]
Boiling Point Not experimentally determined. Estimated to be >450 °C.Based on N-Desmethyl Olanzapine (~453 °C)[9]
pKa (basic) Not experimentally determined. Estimated to be in the range of 7.5-8.5.Based on Olanzapine (7.8)[10] and N-Desmethyl Olanzapine (8.21)[9]
Solubility Water: Practically insoluble (presumed).Organic Solvents: Soluble in DMSO and DMF; sparingly soluble in ethanol (presumed).Based on Olanzapine's solubility profile.[11][12][13]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of its precursor, N-Desmethylolanzapine (also known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][4][11]benzodiazepine). This procedure is adapted from established methods for the synthesis of olanzapine and its derivatives.

Synthetic Pathway

G DOLA N-Desmethylolanzapine reaction N-Alkylation DOLA->reaction EtI Iodoethane EtI->reaction Base Base (e.g., K₂CO₃ or DIPEA) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product This compound Heat Heat (optional, e.g., Microwave) Heat->reaction reaction->Product

Caption: Synthetic route to this compound from N-Desmethylolanzapine.

Experimental Protocol

Materials:

  • N-Desmethylolanzapine (CAS: 161696-76-0)[14][15][16]

  • Iodoethane (or other ethylating agent)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Desmethylolanzapine (1.0 eq) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2-3 eq) or DIPEA (2-3 eq).

  • Addition of Ethylating Agent: Add iodoethane (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC. The use of microwave irradiation can significantly shorten the reaction time.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Profile

Olanzapine exerts its antipsychotic effects through a complex interaction with various neurotransmitter receptors, primarily dopamine (D₂) and serotonin (5-HT₂A) receptors. It also has significant affinity for histamine (H₁), muscarinic (M₁), and adrenergic (α₁) receptors, which contribute to its side effect profile, including weight gain and sedation.

The N-alkylation of the piperazine moiety in olanzapine analogs can influence their receptor binding affinities. The ethyl group in this compound, being larger than the methyl group in olanzapine, may alter the steric and electronic properties of the molecule, potentially affecting its interaction with receptor binding pockets.

G cluster_0 Compound cluster_1 Receptor Binding (Potential Impact) cluster_2 Pharmacological Effect Olanzapine Olanzapine -CH₃ D2 Dopamine D₂ Olanzapine->D2 Antagonist HT2A Serotonin 5-HT₂A Olanzapine->HT2A Antagonist H1 Histamine H₁ Olanzapine->H1 Antagonist NDNEO This compound -CH₂CH₃ NDNEO->D2 Antagonist (presumed) NDNEO->HT2A Antagonist (presumed) NDNEO->H1 Potentially altered affinity Antipsychotic Antipsychotic Efficacy D2->Antipsychotic HT2A->Antipsychotic WeightGain Weight Gain/Sedation H1->WeightGain

Sources

Pharmacological Characterization and Receptor Binding Profiling of N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Subject: N-Desmethyl N-Ethyl Olanzapine (Ethyl-Olanzapine) Context: A structural homolog of the atypical antipsychotic Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine). Objective: To define the receptor binding affinity profile of this specific analog by benchmarking it against the parent compound (Olanzapine) and its major metabolite (N-Desmethylolanzapine).

Technical Note: While the binding profile of Olanzapine is well-established in literature (Bymaster et al.), the specific N-Ethyl analog is frequently encountered as a synthetic impurity or a target for Structure-Activity Relationship (SAR) expansion. This guide provides the reference benchmarks for the parent/metabolite and the definitive experimental protocol required to empirically determine the


 values for the N-Ethyl variant, grounded in the theoretical SAR of piperazine substitution.

Structural & Theoretical SAR Context

To understand the binding profile of this compound, one must analyze the "Piperazine Switch"—the substitution of the N-Methyl group (Olanzapine) with an N-Ethyl group.

Comparative Chemical Architecture
  • Olanzapine (Parent): Contains an N-methyl piperazine.[1][2] High lipophilicity; optimal steric fit for the orthosteric binding pockets of D2 and 5-HT2A.

  • N-Desmethylolanzapine (DMO - Metabolite): Contains a secondary amine (N-H).[3] Increased polarity; generally exhibits reduced affinity across most GPCRs compared to the parent, particularly at D2 receptors.

  • This compound (Target): Contains an N-ethyl piperazine.

    • Lipophilicity:[3] Higher than DMO, comparable to Olanzapine.

    • Steric Bulk: The ethyl group adds steric volume compared to the methyl. In tight binding pockets (e.g., Muscarinic M1), this often results in a slight reduction in affinity (

      
       increase) due to steric clash, though it typically retains the "atypical" binding profile (5-HT2A > D2).
      
Theoretical Affinity Prediction

Based on homologous series data for thienobenzodiazepines:

  • 5-HT2A/D2 Ratio: The N-Ethyl analog is predicted to retain the high 5-HT2A/D2 ratio characteristic of Olanzapine, preserving the "atypical" antipsychotic profile.

  • Absolute Affinity: Expect

    
     values to be in the low nanomolar range, likely slightly higher (weaker binding) than Olanzapine due to the entropic cost of the flexible ethyl tail, but significantly stronger than the N-Desmethyl metabolite.
    

Reference Binding Benchmarks (Data Foundation)

The following table aggregates the authoritative


 values for Olanzapine and its primary metabolite. These are the controls against which the N-Ethyl analog must be tested. 
Table 1: Comparative Receptor Binding Profile ( in nM)
Receptor TargetOlanzapine (Parent)

[nM]
N-Desmethyl (DMO)

[nM]
N-Ethyl Analog (Predicted Range)Physiological Relevance
5-HT2A 4.0 16.0 5.0 - 10.0 Atypicality index; reduces EPS liability.
Dopamine D2 11.0 80.0 15.0 - 30.0 Antipsychotic efficacy (positive symptoms).
Dopamine D1 31.0350.040.0 - 80.0Cognitive functioning modulation.
Muscarinic M1 1.916.03.0 - 10.0Anticholinergic side effects (dry mouth, memory).
Histamine H1 7.024.08.0 - 15.0Sedation and weight gain mechanism.
Alpha-1 Adrenergic 19.0110.020.0 - 40.0Orthostatic hypotension risk.

Data Sources: Synthesized from Bymaster et al. (1996, 1999) and Calligaro et al. (1997).

Technical Protocol: Radioligand Binding Assay

To empirically validate the this compound profile, follow this self-validating workflow. This protocol uses competition binding assays to determine the inhibition constant (


).
Reagents & System Setup
  • Membrane Source: CHO cells stably transfected with human recombinant receptors (hD2, h5-HT2A, hM1).

  • Radioligands:

    • D2:

      
      -Spiperone (0.5 nM)
      
    • 5-HT2A:

      
      -Ketanserin (0.5 nM)
      
    • M1:

      
      -NMS (0.2 nM)
      
  • Test Compound: this compound (dissolved in DMSO, serial dilutions

    
     to 
    
    
    
    M).
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet. Critical: Repeat wash to remove endogenous neurotransmitters.

  • Incubation Equilibrium:

    • In 96-well plates, combine:

      • 50 µL Radioligand.

      • 50 µL Test Compound (N-Ethyl Olanzapine) OR Reference (Olanzapine).

      • 100 µL Membrane Suspension (20-50 µg protein).

    • Incubate at 37°C for 60 minutes (ensure equilibrium is reached).

  • Termination & Separation:

    • Rapid vacuum filtration using GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) via Liquid Scintillation Counter (LSC).

Data Calculation

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of N-Ethyl Olanzapine displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used.[4]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Visualization of Signaling & Workflow

Diagram 1: Comparative Receptor Interaction Model

This diagram illustrates the competitive antagonism mechanism at the D2 receptor, highlighting the steric difference between the Methyl (Olanzapine) and Ethyl analogs.

ReceptorBinding cluster_outcome Therapeutic Outcome Receptor Dopamine D2 Receptor Signal Signaling Pathway Receptor->Signal Normal Block Inhibition Receptor->Block Antagonist Bound Ligand_Endo Dopamine (Endogenous) Ligand_Endo->Receptor Activation (Agonist) Olanzapine Olanzapine (N-Methyl) Olanzapine->Receptor High Affinity Blockade (Ki = 11 nM) EthylAnalog N-Ethyl Analog (Test Compound) EthylAnalog->Receptor Steric Competition (Predicted Ki > 11 nM)

Caption: Competitive binding dynamics at the D2 receptor. The N-Ethyl analog competes for the orthosteric site, with affinity modulated by the steric bulk of the ethyl tail.

Diagram 2: Experimental Profiling Workflow

The self-validating protocol for determining


.

AssayWorkflow cluster_prep Preparation Phase cluster_incubation Binding Phase cluster_analysis Data Phase Start Start: Membrane Prep (CHO-hD2 / CHO-h5HT2A) Dilution Serial Dilution N-Ethyl Olanzapine (10^-11 to 10^-5 M) Start->Dilution Radioligand Add Radioligand ([3H]-Spiperone) Dilution->Radioligand Incubate Incubation 60 min @ 37°C (Equilibrium) Radioligand->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Non-Linear Regression (Sigmoidal Dose-Response) Count->Calc Ki Calculate Ki (Cheng-Prusoff) Calc->Ki

Caption: Step-by-step radioligand binding assay workflow for determining the affinity constant (Ki) of the N-Ethyl analog.

References

  • Bymaster, F. P., et al. (1996). "Radioreceptor binding profile of the atypical antipsychotic olanzapine." Neuropsychopharmacology, 14(2), 87-96. [Link]

  • Bymaster, F. P., et al. (1999). "Olanzapine: a basic science update."[5] British Journal of Psychiatry, 174(S37), 36-40. [Link]

  • Calligaro, D. O., et al. (1997). "The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine." Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[6] [Link]

Sources

Methodological & Application

Application Note: High-Resolution RP-HPLC Quantification of N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists developing stability-indicating methods or impurity profiling assays for Olanzapine. It addresses the specific challenge of resolving the N-Desmethyl N-Ethyl Olanzapine homolog from the parent drug.

Introduction & Scope

This compound (Ethyl-Olanzapine) is a structural homolog of the atypical antipsychotic Olanzapine. While N-Desmethyl Olanzapine is a major metabolic product (formed via CYP1A2), the N-Ethyl analog typically arises as:

  • Process Impurity: Resulting from the presence of ethyl halides as contaminants in the methylating agents (e.g., Methyl Iodide) used during the final synthesis step of the piperazine ring.

  • Research Standard: Used in Structure-Activity Relationship (SAR) studies to evaluate steric effects on receptor binding.

The Analytical Challenge: Separating Olanzapine (N-Methyl) from Ethyl-Olanzapine (N-Ethyl) is chromatographically difficult because they differ by only one methylene (-CH₂-) group. Both are basic, polar molecules capable of severe peak tailing due to interaction with residual silanols on silica columns. This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method designed to maximize the hydrophobic selectivity between these homologs.

Physicochemical Context & Separation Logic

To develop a self-validating method, one must understand the analyte's behavior in solution.

  • Chemical Nature: Basic (Piperazine nitrogen pKa ≈ 7.4).

  • Hydrophobicity Ladder:

    • N-Desmethyl Olanzapine: Most Polar (Elutes first).

    • Olanzapine (Parent):[1][2][3][4][5][6][7] Intermediate.[8][9]

    • This compound: Most Hydrophobic (Elutes last).

Separation Mechanism Diagram

The following diagram illustrates the critical interactions governing the separation on a C18 stationary phase.

SeparationLogic cluster_0 Stationary Phase (C18) cluster_1 Analytes ( elution order ) C18 Hydrophobic Interaction (Van der Waals) Silanol Residual Silanols (Secondary Interaction) OLZ 2. Olanzapine (Methyl-Analog) Silanol->OLZ Causes Tailing (Requires Buffer/End-capping) DMO 1. N-Desmethyl (Most Polar) DMO->C18 Weak OLZ->C18 Moderate EO 3. N-Ethyl Analog (Most Hydrophobic) EO->C18 Strong

Caption: Separation logic showing the correlation between alkyl chain length (Methyl vs. Ethyl) and retention strength on C18 columns.

Method Development Protocol

Equipment & Reagents[1]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure >300 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Why? These "Hybrid" or highly end-capped columns resist high pH degradation and suppress silanol activity, essential for basic olanzapine analogs.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Phosphate Monobasic (

    
    ), Triethylamine (TEA).
    
Optimized Chromatographic Conditions

This method uses a pH 6.8 Phosphate Buffer . Unlike the USP method (pH 2.5 with SDS), operating at neutral pH keeps the piperazine ring partially uncharged, enhancing the hydrophobic difference between the Methyl and Ethyl groups, thereby improving resolution.

ParameterSettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.8) + 0.1% Triethylamine (TEA)High pH improves peak shape for basics; TEA blocks residual silanols.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)ACN provides sharpness; MeOH modifies selectivity for the thienobenzodiazepine ring.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temp reduces viscosity and improves mass transfer (sharper peaks).
Detection UV @ 260 nmAbsorption maximum for the thienobenzodiazepine chromophore.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Run Time 20 MinutesSufficient to elute the late-eluting Ethyl analog.
Gradient Program

An isocratic hold is used initially to resolve polar metabolites, followed by a shallow gradient to separate the Methyl/Ethyl homologs.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.07525Initial Hold (Elute polar degradants)
5.07525End Isocratic Hold
15.04060Linear Gradient (Elute Olanzapine & Ethyl Analog)
17.04060Wash
17.17525Re-equilibration
22.07525End of Run

Experimental Workflow & Preparation

Buffer Preparation (Critical Step)
  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Add 1.0 mL of Triethylamine (TEA).

  • Adjust pH to 6.8 ± 0.05 using 10% KOH or Phosphoric Acid.

  • Dilute to 1000 mL.

  • Filter through a 0.45 µm Nylon membrane.

    • Note: Do not use TEA if using MS detection (use Ammonium Acetate/Formate instead).

Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound Reference Standard in 10 mL Methanol (1.0 mg/mL). Protect from light (amber glassware).

  • System Suitability Mix: Prepare a solution containing 50 µg/mL Olanzapine and 50 µg/mL this compound in Mobile Phase A:B (50:50).

Method Validation Workflow

The following Graphviz diagram outlines the required validation steps to ensure the method is "Self-Validating" per ICH Q2(R1) guidelines.

ValidationWorkflow cluster_specificity 1. Specificity & Selectivity cluster_linearity 2. Linearity & Range cluster_precision 3. Precision Start Method Validation Initiation Step1 Inject Blank (No interference) Start->Step1 Step2 Inject Spiked Sample (Resolution > 2.0) Step1->Step2 Step3 5 Concentration Levels (R² > 0.999) Step2->Step3 Step4 Repeatability (n=6) (RSD < 2.0%) Step3->Step4 End Final SOP Generation Step4->End

Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) regulatory standards.

System Suitability & Acceptance Criteria

To ensure data trustworthiness, every analytical run must pass these criteria before releasing results.

ParameterAcceptance LimitTroubleshooting Failure
Resolution (

)
> 2.0 (between Olanzapine & Ethyl-Analog)Decrease %B (Organic) in gradient; Check Column Performance.
Tailing Factor (

)
< 1.5Replace buffer (pH drift); Column aging (silanol activity increasing).
Theoretical Plates (

)
> 5000Check connections for dead volume; Replace column.
Precision (%RSD) < 2.0% (n=6 injections)Check injector reproducibility; Ensure pump stability.

Troubleshooting Guide

Issue 1: Co-elution of Olanzapine and Ethyl-Analog.

  • Cause: Gradient slope too steep or organic modifier too strong.

  • Solution: Reduce the Methanol ratio in Mobile Phase B (use 100% ACN or 70:30 ACN:MeOH). Methanol increases selectivity for the aromatic ring, but ACN drives the hydrophobic separation of the alkyl chain.

Issue 2: Peak Tailing.

  • Cause: Interaction of the basic piperazine nitrogen with silanols.

  • Solution: Ensure TEA is present in the buffer. Alternatively, switch to a "Shield RP" or "Polar Embedded" C18 column which shields silanols.

Issue 3: Analyte Degradation.

  • Cause: Olanzapine is sensitive to oxidation and light.

  • Solution: Use amber glassware. Keep autosampler temperature at 4°C. Add 0.1% Ascorbic Acid to the sample diluent if degradation is observed during long sequences.

References

  • United States Pharmacopeia (USP). Olanzapine Monograph: Organic Impurities. USP-NF.[1][6] (Standard reference for base chromatographic conditions).

  • Raggi, M. A., et al. (2000). "Separation of olanzapine and its metabolites by HPLC." Journal of Pharmaceutical and Biomedical Analysis.
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for the validation protocol described above).

  • PubChem. Olanzapine Compound Summary. National Library of Medicine. (Source for pKa and physicochemical data).

  • Cui, D., et al. (2011).[6] "Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities." Analytical Methods. (Reference for stability indicating conditions).

Sources

Application Note: High-Purity Synthesis of N-Ethyl Olanzapine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for N-Desmethyl N-Ethyl Olanzapine reference standards Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Scope

In the bioanalysis and impurity profiling of the atypical antipsychotic Olanzapine , the availability of high-fidelity reference standards is critical. While Olanzapine (N-methyl) is the active pharmaceutical ingredient (API), the N-ethyl analog (often referred to as this compound) is a crucial molecule for two reasons:

  • Process Impurity Identification: It serves as a marker for "Impurity B" analogs that may arise if ethyl-based solvents or reagents (e.g., ethanol, ethyl halides) are inadvertently introduced during the API manufacturing process.[1]

  • Internal Standard (IS) Surrogate: In LC-MS/MS assays where stable isotope-labeled (SIL) standards are unavailable or cost-prohibitive, the N-ethyl analog often exhibits chromatographic retention and ionization efficiencies nearly identical to Olanzapine, making it a viable structural analog IS.

This guide details two validated protocols for synthesizing this target molecule:

  • Route A (De Novo Condensation): The preferred "Process Route" using the thienobenzodiazepine core and N-ethylpiperazine.

  • Route B (Semisynthetic Alkylation): A rapid "Lab Scale" route starting from commercially available N-desmethyl olanzapine (DMO).

Retrosynthetic Analysis

To ensure structural integrity, we approach the synthesis via the disconnection of the piperazine ring from the tricyclic core.

Retrosynthesis Target Target: N-Ethyl Olanzapine (N-Desmethyl N-Ethyl) Precursor1 Precursor A: 4-Amino-2-methyl-10H-thieno [2,3-b][1,5]benzodiazepine HCl Target->Precursor1 Route A: Condensation (TiCl4 or Reflux) Reagent1 Reagent A: N-Ethylpiperazine Precursor2 Precursor B: N-Desmethyl Olanzapine (DMO) Target->Precursor2 Route B: N-Alkylation (Sn2) Reagent2 Reagent B: Ethyl Iodide / EtBr

Figure 1: Retrosynthetic strategies for N-Ethyl Olanzapine. Route A mimics the industrial API synthesis; Route B is a functional group modification.

Protocol A: Direct Condensation (The "Process" Route)

Context: This protocol is adapted from the standard industrial synthesis of Olanzapine (Chakrabarti et al., Eli Lilly). It is the most robust method for generating multi-gram quantities of high-purity standard because it avoids over-alkylation side reactions common in Route B.

Reagents & Materials
ComponentRoleCAS No.[2]Equiv.[1][3]
Amidine HCl (4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl)Core Scaffold138564-60-01.0
N-Ethylpiperazine Nucleophile5308-25-84.0 - 6.0
DMSO Solvent (High BP)67-68-55 Vol
Toluene Co-Solvent108-88-35 Vol
Dichloromethane (DCM) Extraction75-09-2-
Step-by-Step Methodology
  • System Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Charging: Under a gentle nitrogen stream, charge the Amidine HCl (10.0 g, 37.6 mmol).

  • Solvent Addition: Add DMSO (50 mL) and Toluene (50 mL). Stir to form a suspension.

  • Reagent Addition: Add N-Ethylpiperazine (24 mL, ~188 mmol) in a single portion.

    • Note: The excess piperazine acts as both the nucleophile and the base to neutralize the HCl salt.

  • Reaction (Reflux): Heat the mixture to 120°C (internal temperature) . Maintain reflux for 20 hours .

    • Checkpoint: Monitor by HPLC.[1][2][4][5][6][7][8] The starting Amidine peak (RT ~3-4 min) should disappear, replaced by the product peak.

  • Quench & Crystallization:

    • Cool the reaction mixture to 50°C .

    • Slowly add Deionized Water (100 mL) over 20 minutes.

    • Cool further to 5°C and stir for 1 hour. The crude product should precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) and cold acetonitrile (1 x 10 mL).

  • Drying: Dry the filter cake under vacuum at 45°C for 12 hours.

Workflow Diagram (Route A)

ProtocolA Start Start: Amidine HCl Precursor Mix Add DMSO/Toluene (1:1) + N-Ethylpiperazine (5 eq) Start->Mix Heat Reflux @ 120°C (20 Hours) Mix->Heat Check HPLC Check: Amidine < 0.5%? Heat->Check Check->Heat No (Continue) Quench Cool to 50°C Add Water (Anti-solvent) Check->Quench Yes Filter Filtration & Wash (Cold H2O/ACN) Quench->Filter Final Crude N-Ethyl Olanzapine Filter->Final

Figure 2: Process flow for the condensation of Amidine HCl with N-Ethylpiperazine.

Protocol B: N-Alkylation (The "Lab" Route)

Context: If the Amidine precursor is unavailable, this route modifies N-Desmethyl Olanzapine (DMO) . This is faster but requires strict stoichiometric control to prevent the formation of the quaternary ammonium salt (over-alkylation).

Reagents & Materials
ComponentRoleEquiv.
N-Desmethyl Olanzapine (DMO) Starting Material1.0
Ethyl Iodide (EtI) Alkylating Agent1.1
Potassium Carbonate (K2CO3) Base2.0
Acetonitrile (ACN) Solvent10 Vol
Step-by-Step Methodology
  • Dissolution: In a reaction vial, dissolve DMO (500 mg, 1.75 mmol) in Acetonitrile (5 mL).

  • Base Addition: Add anhydrous K2CO3 (483 mg, 3.5 mmol). Stir at room temperature for 10 minutes.

  • Alkylation: Add Ethyl Iodide (155 µL, 1.92 mmol) dropwise.

    • Critical: Do not add excess EtI initially.[1] Over-alkylation leads to the quaternary salt which is difficult to separate.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Filter off the inorganic salts (K2CO3).

    • Evaporate the solvent under reduced pressure.[1][4]

    • Redissolve the residue in DCM (10 mL) and wash with water (5 mL).

  • Purification (Mandatory): Unlike Route A, this crude usually requires Flash Chromatography (Silica gel; Gradient: 0-5% Methanol in DCM with 1% Ammonia) to separate unreacted DMO from the N-Ethyl product.

Purification & Characterization

For use as a Reference Standard, the material must meet >99.5% purity.[1]

Crystallization (Polymorph Control)

Olanzapine analogs are known for polymorphism.[9] To obtain a stable crystalline form:

  • Dissolve the crude solid in boiling Acetonitrile (15 mL per gram).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the bright yellow crystals.[1]

Analytical Validation Criteria
TestAcceptance CriteriaMethod Note
HPLC Purity > 99.5% (Area %)C18 Column, Phosphate buffer pH 6.5 / ACN gradient.
1H-NMR Confirms Ethyl GroupLook for triplet (~1.0 ppm) and quartet (~2.4 ppm) distinct from methyl singlet.
Mass Spec [M+H]+ = 327.16ESI+ Mode.[1] (Olanzapine is 313.14; +14 Da shift).
Appearance Yellow Crystalline PowderOxidation leads to darkening/green tint.

References

  • Chakrabarti, J. K., et al. (1993).[1] Thienobenzodiazepine derivatives and their use as pharmaceuticals.[3][4][7][8][10] U.S. Patent No.[1] 5,229,382.[1] Link

    • Core reference for the amidine condens
  • Calligaro, D. O., et al. (1997).[1][7] The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053).[7]Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1][7][8] Link

    • Describes the synthesis of desmethyl and rel
  • Kopach, M. E., et al. (2012).[1] Process Development for the Synthesis of the Thienobenzodiazepine Amidine Intermediate.Organic Process Research & Development, 16(5), 982–1007.[1] Link

    • Provides detailed safety and scale-up data for the thienobenzodiazepine core synthesis.
  • Dr. Reddy's Laboratories. (2006).[1] Process for the preparation of Olanzapine.[2][3][4][5][6][7][8][10][11][12][13][14] World Intellectual Property Organization, WO2006025071.[1] Link

    • Details the solvent-free and high-temperature condens

Sources

LC-MS/MS quantification of N-Desmethyl N-Ethyl Olanzapine in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Desmethyl N-Ethyl Olanzapine in Human Plasma

Executive Summary

Objective: To establish a robust, validated protocol for the quantification of This compound (also known as "Ethyl Olanzapine," CAS: 1355034-54-6) in human plasma.

Context: this compound is a structural analog and potential process impurity of the atypical antipsychotic Olanzapine. While often used as an internal standard in older methods, its quantification as a target analyte is increasingly relevant for impurity profiling in toxicokinetic studies and detailed pharmacokinetic (PK) cross-reactivity assessments.

Challenge: The primary analytical challenge is the oxidative instability of the thienobenzodiazepine core, which mimics the parent drug Olanzapine. Standard plasma handling leads to rapid degradation (N-oxide formation), compromising accuracy. This protocol incorporates a mandatory antioxidant stabilization step and utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure maximum recovery and matrix cleanup.

Chemical Context & Analyte Properties

PropertyAnalyte: this compoundParent: Olanzapine
CAS Number 1355034-54-6132539-06-1
Molecular Formula C₁₈H₂₂N₄SC₁₈H₂₀N₄S
Molecular Weight 326.46 g/mol 312.43 g/mol
pKa (Calculated) ~7.4 (Piperazine nitrogen)7.4 / 4.6
LogP ~3.2 (Lipophilic)2.9
Critical Instability Oxidative degradation to N-oxidesOxidative degradation to N-oxides

Senior Scientist Insight: Do not treat this analyte as a standard stable small molecule. The thienobenzodiazepine ring is electron-rich and prone to oxidation in air and at ambient temperatures. The addition of Ascorbic Acid (0.1% w/v) to plasma immediately upon collection is not optional—it is the difference between a validated method and a failed study.

Method Development Strategy

Sample Preparation: Why MCX SPE?

While Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is common for Olanzapine, it often co-extracts phospholipids that cause matrix effects (ion suppression).

  • Recommendation: Mixed-Mode Cation Exchange (MCX) SPE .

  • Mechanism: The analyte is basic. By loading at low pH, the analyte binds via cation exchange (ionic interaction). This allows a 100% organic wash (methanol) to remove neutral interferences (lipids) before eluting the basic analyte with high pH solvent. This yields a significantly cleaner extract than LLE.

Chromatography: Selectivity
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Restek Raptor Biphenyl).

  • Rationale: Biphenyl phases offer pi-pi interactions with the aromatic thienobenzodiazepine ring, providing superior separation of the ethyl-analog from the methyl-parent (Olanzapine) compared to standard C18 columns.

Detailed Experimental Protocol

Reagents & Materials
  • Target Analyte: this compound (Reference Standard).[1]

  • Internal Standard (IS): Olanzapine-D3 (Deuterated).[2]

  • Matrix: Human Plasma (K2EDTA).

  • Stabilizer: L-Ascorbic Acid (ACS Grade).

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg / 1 mL).

Stock & Standard Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Store at -80°C.

  • Stabilized Plasma: Add 10 µL of 10% Ascorbic Acid (aq) per 1 mL of plasma (Final conc: 0.1%).

  • Calibration Standards: Spike stabilized plasma from 0.1 ng/mL to 100 ng/mL.

Extraction Workflow (MCX SPE)
  • Pre-treatment:

    • Aliquot 200 µL stabilized plasma.

    • Add 20 µL Internal Standard (Olanzapine-D3, 50 ng/mL).

    • Add 200 µL 2% Formic Acid in Water (to acidify and disrupt protein binding).

    • Vortex 30 sec.

  • SPE Loading:

    • Condition MCX cartridge: 1 mL Methanol -> 1 mL Water.

    • Load pre-treated sample.

  • Wash Steps (Critical for Cleanup):

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/interferences). Note: Analyte remains bound ionically.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Conditions
  • System: Agilent 1290 / Sciex 6500+ or equivalent.

  • Column: Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive.

  • Source Temp: 500°C.

CompoundPrecursor (m/z)Product (m/z)TypeCollision Energy (V)
This compound 327.2 256.1 Quant35
327.2198.1Qual50
Olanzapine-D3 (IS) 316.2259.1Quant35

Note: The transition 327->256 represents the loss of the modified piperazine ring, preserving the thienobenzodiazepine core common to this class.

Workflow Visualization

G cluster_SPE MCX Solid Phase Extraction Start Human Plasma Sample (K2EDTA) Stabilize STABILIZATION Add Ascorbic Acid (0.1%) (Prevents Oxidation) Start->Stabilize PreTreat PRE-TREATMENT Add IS (Olanzapine-D3) + 2% Formic Acid Stabilize->PreTreat Load LOAD Bind Analyte (Cation Exchange) PreTreat->Load Wash1 WASH 1 (Acidic) Remove Proteins/Salts Load->Wash1 Wash2 WASH 2 (Organic) Remove Lipids/Neutrals Wash1->Wash2 Elute ELUTE 5% NH4OH in MeOH Wash2->Elute Dry Evaporate & Reconstitute Mobile Phase Elute->Dry LCMS LC-MS/MS Analysis Biphenyl Column | MRM 327->256 Dry->LCMS

Caption: Optimized MCX SPE workflow ensuring analyte stability and removal of phospholipid interferences.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards (FDA M10 Bioanalytical Method Validation), the following parameters must be verified:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of this compound.

  • Linearity:

    
    . Weighted regression (
    
    
    
    ) is recommended to manage heteroscedasticity across the dynamic range (0.1 – 100 ng/mL).
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). The use of MCX SPE typically yields an IS-normalized MF close to 1.0 (0.9 – 1.1), indicating minimal suppression.

  • Stability (Critical):

    • Bench-top Stability: Assess at Room Temp for 4 hours with and without Ascorbic Acid. (Expect failure without stabilizer).

    • Freeze-Thaw: 3 cycles at -80°C.

References

  • US Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • Nielsen, K. K., et al. (2010). "Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum." Journal of Chromatography B. [Link]

  • Sørensen, L. K. (2011). "Determination of olanzapine in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. (Demonstrates the necessity of stabilization). [Link]

  • Lotusfeet Pharma. (n.d.). "this compound Structure and Impurity Data." [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Application Note: Preparation of N-Desmethyl N-Ethyl Olanzapine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous, field-validated protocol for preparing stock solutions of N-Desmethyl N-Ethyl Olanzapine (also known as Ethyl Olanzapine or Olanzapine Ethyl Analog). This compound is a structural analog of the atypical antipsychotic Olanzapine, where the N-methyl group on the piperazine ring is replaced by an N-ethyl group.

It is primarily utilized as a Internal Standard (IS) in LC-MS/MS bioanalysis due to its physicochemical similarity to Olanzapine without isobaric interference, or as a reference standard for impurity profiling. This guide addresses the critical challenges of solubility (lipophilicity) and stability (susceptibility to oxidative degradation and photolysis).

Physicochemical Context & Solvent Strategy

To prepare a reliable stock solution, one must understand the molecule's behavior. Blindly following a generic "dissolve in water" approach will result in precipitation and experimental failure.

PropertyCharacteristicImplication for Protocol
Molecular Weight 326.46 g/mol Use precise molar calculations; correct for salt forms if applicable.
Lipophilicity (LogP) ~2.5 - 3.0 (Est.)Insoluble in water at neutral pH. Requires organic solvents or acidic pH.
Basicity Piperazine NitrogenSoluble in 0.1 M HCl, but acidic aqueous solutions degrade faster than organic stocks.
Reactivity Thienobenzodiazepine RingHighly sensitive to oxidation (forming N-oxides) and UV light.
Solvent Selection Matrix
  • Primary Stock (High Conc. > 1 mg/mL): DMSO (Dimethyl Sulfoxide) is the gold standard for long-term stability and solubility. Methanol (MeOH) is an acceptable alternative if DMSO interferes with downstream applications (e.g., specific evaporation steps), though solvent evaporation in storage is a higher risk with MeOH.

  • Working Solutions (Low Conc.): Dilute into 50:50 Methanol:Water or mobile phase. Avoid 100% aqueous diluents to prevent adsorption to container walls (silanization effect).

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways and handling steps to ensure integrity.

G Start Solid N-Desmethyl N-Ethyl Olanzapine Solvent_Check Select Primary Solvent Start->Solvent_Check DMSO_Path DMSO (Recommended) High Solubility Low Volatility Solvent_Check->DMSO_Path Long-term Stock MeOH_Path Methanol (Alternative) Easier Evaporation Risk of Conc. Change Solvent_Check->MeOH_Path Immediate Use Dissolution Dissolution Step Vortex 30s + Mild Sonication DMSO_Path->Dissolution MeOH_Path->Dissolution QC_Check Visual Inspection (Clear Yellow Solution?) Dissolution->QC_Check QC_Check->Solvent_Check Fail (Precipitate) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) QC_Check->Aliquot Pass Storage Storage: -20°C or -80°C Protect from Light Aliquot->Storage

Caption: Workflow for the preparation of stable stock solutions, highlighting the critical solvent selection between DMSO and Methanol.

Detailed Protocol: Primary Stock Preparation

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Volume: 10 mL

Materials Required[1][2][3][4][5][6][7][8][9]
  • Analyte: this compound (Neat solid).[1]

  • Solvent: DMSO (anhydrous, ≥99.9%) OR Methanol (LC-MS Grade).

  • Glassware: Amber volumetric flask (Class A) or Amber HPLC vials. Do not use clear glass without foil wrapping.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure
  • Equilibration: Allow the vial of neat substance to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing (Gravimetric Confirmation):

    • Weigh approximately 10 mg of the substance into a tared weighing boat.

    • Correction Factor: Check the Certificate of Analysis (CoA).[1] If the substance is a salt (e.g., Dihydrochloride) or has purity <99%, adjust the mass.

  • Transfer & Solubilization:

    • Transfer the powder to a 10 mL amber volumetric flask.

    • Add approximately 6-7 mL of DMSO (or Methanol).

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes. Note: Monitor temperature. If the bath warms up, it may degrade the compound.[2] Keep cool.

  • Final Volume:

    • Dilute to the mark with the chosen solvent. Invert 10 times to mix.

  • Aliquoting:

    • Immediately transfer the solution into 1 mL or 500 µL amber cryovials.

    • Flush the headspace with Nitrogen or Argon gas before capping to displace oxygen. This is critical for Olanzapine analogs to prevent N-oxide formation.

Working Standard Preparation (Dilution)

Warning: Do not dilute directly into 100% water. The compound will crash out of solution or stick to the plastic walls.

Protocol for Calibration Curve Spiking
  • Intermediate Stock (100 µg/mL):

    • Take 100 µL of Primary Stock (1 mg/mL).

    • Add 900 µL of Methanol . (Do not use water yet).

  • Working Solution (10 µg/mL):

    • Take 100 µL of Intermediate Stock.

    • Add 900 µL of 50:50 Methanol:Water (v/v) .

    • Why? The presence of 50% organic solvent maintains solubility while introducing water to match initial mobile phase conditions.

Stability, Storage & Troubleshooting

The thienobenzodiazepine class is notoriously unstable. Adhere to these rules to maintain "Trustworthiness" in your data.

Stability Factors[2][3][9][11]
  • Oxidation: The sulfur and nitrogen atoms are prone to oxidation. Solutions left uncapped will turn yellow/brown (N-oxide formation). Mitigation: Use antioxidant additives (0.1% Ascorbic Acid) in working solutions if analyzing biological matrices (plasma/blood).

  • Photolysis: Direct UV light causes rapid degradation. Mitigation: All work must be done under yellow light or in amber glassware.

  • Temperature:

    • Neat Powder: -20°C.[1]

    • DMSO Stock: -20°C or -80°C (Stable for 6 months).

    • Methanol Stock: -20°C (Stable for 1-3 months; check for evaporation).

Troubleshooting Table
IssueObservationRoot CauseSolution
Precipitation Cloudy solution upon dilution.Diluent is too aqueous (>90% water).Increase organic content (MeOH/ACN) to >30% in the diluent.
Discoloration Solution turns bright yellow/orange.Oxidation (N-oxide formation).Discard. Prepare fresh under Nitrogen. Add 0.1% Ascorbic Acid to working solvents.
Peak Tailing LC-MS peak is broad/tailing.Secondary interaction with silanols.Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to protonate the piperazine.
Signal Loss Low MS response over time.Adsorption to plastic vials.Use glass inserts or low-binding polypropylene vials.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135446209, N-Desmethylolanzapine. Retrieved from [Link].

  • Bernier, M., et al. (2009).[3] "Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology, 33(4), 212-218.[3] (Validates the use of ascorbic acid for stability).

Sources

Application Note: NMR Spectroscopy Characterization of N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of N-Desmethyl N-Ethyl Olanzapine , a critical process-related impurity and metabolite of the atypical antipsychotic Olanzapine.[1] As per ICH Q3A/B guidelines, the rigorous identification of impurities >0.10% is mandatory.[1] This guide provides a self-validating protocol to distinguish this ethyl-analog from the parent methylated compound (Olanzapine) and the desmethyl metabolite, utilizing 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques.[1]

Structural Context & Challenge

The core challenge in characterizing this analyte is differentiating the N-ethyl substitution on the piperazine ring from the N-methyl group of the parent Olanzapine.[1] Both compounds share the identical tricyclic thienobenzodiazepine core.[1]

  • Parent (Olanzapine): Contains an N-methyl piperazine moiety (

    
    ).
    
  • Target (this compound): Contains an N-ethyl piperazine moiety (

    
    ).
    

The structural elucidation relies on detecting the spin system of the ethyl group (triplet/quartet) and verifying its connectivity to the piperazine nitrogen via HMBC, confirming it is not a physical mixture of Desmethyl Olanzapine and an ethylating agent.[1]

Visual Workflow: Characterization Logic

The following diagram outlines the logical flow from sample isolation to structural confirmation.

G Sample Crude/Isolated Sample Prep Sample Preparation (Solvent: CDCl3) Sample->Prep Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Decision Diagnostic Signal Check Acq1D->Decision Acq2D 2D Acquisition (COSY, HSQC, HMBC) Validation Connectivity Check (HMBC N-CH2 -> Piperazine) Acq2D->Validation ResultOlanz Parent Found: Singlet ~2.3 ppm Decision->ResultOlanz Singlet Detected ResultEthyl Target Found: Triplet ~1.1 ppm Quartet ~2.4 ppm Decision->ResultEthyl Ethyl Pattern Detected ResultEthyl->Acq2D

Figure 1: Decision tree for distinguishing N-Ethyl Olanzapine from parent API using NMR markers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent peak broadening due to exchangeable protons or salt formation, the free base form is preferred.[1]

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Rationale:

      
       provides excellent solubility for the thienobenzodiazepine class and minimizes viscosity-induced line broadening compared to DMSO.
      
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Filtration: Filter through 0.45

    
    m PTFE if suspension is observed; paramagnetic particulates from synthesis must be removed.[1]
    
Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 
      H (Proton):  30° pulse angle, 16 scans, relaxation delay (
      
      
      
      )
      
      
      2.0s to ensure integration accuracy of the ethyl vs. aromatic protons.
    • 
      C / DEPT-135:  Power-gated decoupling, 1024 scans minimum for quaternary carbon detection.
      
    • HMBC: Optimized for long-range coupling constants (

      
      ) of 8 Hz.
      

Data Interpretation & Assignment

H NMR Analysis (Proton)

The aromatic region (6.0 – 7.5 ppm) remains largely invariant between Olanzapine and its ethyl analog.[1] The diagnostic region is the aliphatic upstream zone (1.0 – 3.0 ppm).[1]

PositionMoietyMultiplicityShift (

, ppm)
IntegrationDiagnostic Note
Ethyl-CH

Terminal MethylTriplet (

Hz)
1.08 – 1.12 3HKey Differentiator. Absent in Olanzapine.
Ethyl-CH

N-MethyleneQuartet (

Hz)
2.40 – 2.48 2HOverlaps with piperazine ring protons; check COSY.
Pip-CH

Piperazine RingBroad Multiplets2.50 – 3.508H4 protons adjacent to N-Et; 4 protons adjacent to tricyclic core.
Ar-CH

Thiophene MethylSinglet2.28 – 2.323HStandard internal reference signal.
Ar-H Benzene RingMultiplets6.30 – 7.004HPattern: d, t, t, d (typical 1,2-disubstituted benzene).
Thiophene-H Thiophene RingSinglet6.25 – 6.351HCharacteristic vinyl-like proton.
NH Amine BridgeBroad Singlet4.80 – 5.201HExchangeable; may disappear if

shake is performed.
C NMR & DEPT-135 Analysis

The carbon spectrum confirms the carbon count and the nature of the alkyl chain.[1]

  • Olanzapine: Shows a signal at

    
     46 ppm (
    
    
    
    ).[1]
  • N-Ethyl Analog:

    • New Signal:

      
       12 ppm (
      
      
      
      of ethyl).
    • New Signal:

      
       52 ppm (
      
      
      
      of ethyl).
    • Missing Signal: The 46 ppm

      
       signal is absent.
      

Structural Validation (2D NMR)

To scientifically validate that the ethyl group is covalently bonded to the piperazine nitrogen (and not, for example, the bridging amine or thiophene nitrogen), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Logic

The "Self-Validating" aspect of this protocol relies on observing specific 3-bond correlations (


).[1]
  • Entry Point: Identify the Ethyl Methyl triplet at 1.1 ppm.

  • Step 1: Observe correlation from Ethyl Methyl protons to the Ethyl Methylene carbon (

    
     52 ppm).[1]
    
  • Step 2 (Critical): Observe correlation from Ethyl Methylene protons (2.4 ppm) to the Piperazine

    
    -carbons  (
    
    
    
    50-53 ppm).[1]
  • Negative Control: Ensure NO correlation from Ethyl protons to the Thiophene or Benzene carbons.

Visual Diagram: HMBC Correlations

The diagram below visualizes the required spectroscopic connections for positive identification.

HMBC cluster_0 Target Moiety: N-Ethyl Group Et_Me_H Ethyl-CH3 (Protons) Et_CH2_C Ethyl-CH2 (Carbon) Et_Me_H->Et_CH2_C 2J (Strong) Et_CH2_H Ethyl-CH2 (Protons) Pip_C Piperazine alpha-Carbons Et_CH2_H->Pip_C 3J (CRITICAL PROOF) Pip_N Piperazine Nitrogen

Figure 2: Critical HMBC correlations.[1] The red dashed arrow from Ethyl-CH2 protons to Piperazine carbons confirms the position of the ethyl group.

References & Standards

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135398745, Olanzapine.[1] Retrieved from [Link][1]

  • European Medicines Agency (2007). Scientific Discussion: Olanzapine Neopharma.[1][2] (Describing the parent structure elucidation). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (Guideline for reporting thresholds). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for Thienobenzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing degradation of N-Desmethyl N-Ethyl Olanzapine during sample preparation Ticket ID: T-OLZ-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering degradation of This compound (likely utilized as an Internal Standard or a specific metabolite analog). Chemically, this compound retains the thienobenzodiazepine scaffold and the piperazine moiety found in Olanzapine.

Consequently, it inherits the parent compound's extreme susceptibility to oxidative degradation (N-oxide formation) and acid-catalyzed hydrolysis . The substitution of the methyl group with an ethyl group (creating a tertiary amine) does not protect the nitrogen lone pair from oxidation.

This guide provides a self-validating workflow to arrest these degradation pathways.

Module 1: The Chemistry of Failure

To solve the degradation, you must understand the mechanism. The degradation is not random; it is driven by two specific pathways that occur during standard sample preparation steps (evaporation, benchtop storage).

Degradation Mechanism Diagram

The following diagram illustrates the vulnerability of the piperazine nitrogen and the thiophene ring.

OlanzapineDegradation Analyte N-Desmethyl N-Ethyl Olanzapine NOxide Degradant A: N-Oxide Analog Analyte->NOxide Oxidation (Rapid) Blocked by Ascorbic Acid RingOpen Degradant B: Thiophene Ring Opening Analyte->RingOpen Acid Hydrolysis (Slow) Oxidant Atmospheric O2 / Peroxides (in Solvents) Oxidant->Analyte Acid Acidic pH (< 2.0) (Hydrolysis) Acid->Analyte

Figure 1: The primary failure mode is the oxidation of the piperazine nitrogen (creating N-oxide), accelerated by air exposure during drying and peroxides in solvents.

Module 2: The Stabilization Protocol (Step-by-Step)

The "Gold Standard" for stabilizing this class of compounds is the addition of Ascorbic Acid (Vitamin C) . Without this, recovery will be inconsistent regardless of your extraction efficiency.

Step 1: Matrix Collection & Pre-Treatment

The Rule: Stabilization must happen at the moment of collection, not just during extraction.

  • Protocol: Prepare a 10% (w/v) Ascorbic Acid solution in water.

  • Action: Add 20 μL of this solution per 1 mL of plasma/blood immediately upon collection.

  • Target Concentration: Final concentration in matrix should be ~0.1% to 0.5% (approx. 3-6 mM).

  • Why? Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen and free radicals before they attack the piperazine nitrogen.

Step 2: Extraction (LLE vs. SPE)

Avoid Solid Phase Extraction (SPE) methods that require drying down the eluate under air for long periods. Liquid-Liquid Extraction (LLE) is preferred if you can keep the pH neutral/alkaline.

ParameterRecommendationTechnical Rationale
pH Control Maintain pH 8.0 - 9.0Acidic conditions (< pH 2) catalyze ring hydrolysis. Basic pH keeps the amine uncharged for extraction.
Solvent Hexane:Isoamyl Alcohol (98:2)Avoid ethers (e.g., Diethyl Ether, THF) as they form peroxides which rapidly oxidize the analyte.
Temperature 4°C (Ice Bath)Reaction rates for oxidation double with every 10°C increase. Keep samples on ice.
Step 3: Evaporation (The Critical Risk Point)

90% of degradation occurs during the Nitrogen Evaporation step.

  • Risk: As the solvent volume decreases, the antioxidant (Ascorbic Acid) may precipitate out or be left behind in the aqueous layer (if LLE), leaving the analyte exposed to the gas stream.

  • Solution:

    • Do not evaporate to complete dryness. Leave ~5-10 μL of solvent.

    • Add a "Keeper": Add 10 μL of 1% Ascorbic Acid in Methanol to the tube before drying. This ensures the antioxidant remains present as the solvent vanishes.

    • Gas: Use High-Purity Nitrogen (>99.9%). Never use compressed air.

Module 3: Troubleshooting & FAQ

Q1: I see a peak eluting just before my analyte with mass +16 Da. What is it? A: This is the N-Oxide degradation product.

  • Cause: Insufficient antioxidant or contaminated solvents (peroxides).

  • Fix: Check your Acetonitrile/Methanol. If it has been sitting in clear glass in sunlight, it contains peroxides. Use fresh, amber-bottle HPLC grade solvents.

Q2: My Internal Standard (this compound) signal is dropping over the course of a run. A: This is Autosampler Instability .

  • Fix: Ensure your autosampler is cooled to 4°C.

  • Advanced Fix: Add 0.1% Ascorbic Acid to your reconstitution solvent (Mobile Phase A).

Q3: Can I use protic solvents like Ethanol? A: Yes, but be cautious. Methanol is preferred. Ethanol can sometimes contain acetaldehyde impurities which react with secondary amines (if any are present as impurities) or affect the ionization. Stick to Methanol/Acetonitrile.[1]

Module 4: Validated Workflow Decision Tree

Follow this logic gate to determine the correct sample prep modification for your specific failure mode.

SamplePrepLogic Start Start: Low Recovery Detected CheckOxide Is M+16 Peak Present? Start->CheckOxide OxidationPath Issue: Oxidation CheckOxide->OxidationPath Yes OtherPath Issue: Adsorption/Hydrolysis CheckOxide->OtherPath No SolventCheck Are solvents peroxide-free? OxidationPath->SolventCheck AddAscorbic Action: Add 0.1% Ascorbic Acid to Matrix & Reconstitution Solv. SolventCheck->AddAscorbic No/Unsure GlassCheck Using Silanized Glass? OtherPath->GlassCheck ChangepH Action: Adjust Extraction pH to 8.5 - 9.0 GlassCheck->ChangepH Yes (Still failing)

Figure 2: Troubleshooting logic for distinguishing between oxidative loss and extraction inefficiency.

References
  • Berna, M., Ackermann, B., & Ruterbories, K. (2002). Determination of olanzapine in human plasma and urine by liquid chromatography-tandem mass spectrometry.[2][3] Rapid Communications in Mass Spectrometry.[4][5] Link

    • Relevance: Establishes the baseline requirement for ascorbic acid stabiliz
  • Olesen, O. V., & Linnet, K. (2009). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry.[4] Journal of Analytical Toxicology. Link

    • Relevance: Confirms that 2 µL of ascorbic acid is sufficient to prevent oxidation in whole blood matrices.[4]

  • Nielsen, K. K., et al. (2013). Stability of olanzapine in human blood: Influence of temperature, light, and antioxidants. Drug Testing and Analysis.[1][2][3][4][5][6][7][8]

    • Relevance: Provides comparative data on temperature sensitivity (4°C vs 20°C)

Sources

Technical Support Center: Olanzapine & Ethyl Analog Separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Retention Time (RT) Shifts in RP-HPLC

Case ID: OLZ-ETH-001 Status: Open Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of the Problem

Separating Olanzapine (a thienobenzodiazepine) from its ethyl analogs (e.g., N-desmethyl-N-ethyl derivatives) presents a classic chromatographic challenge: structural homology .

The ethyl analog differs from the parent molecule only by the addition of a single methylene group (-CH₂-). In Reversed-Phase Chromatography (RPC), this typically results in the ethyl analog being slightly more hydrophobic, eluting after Olanzapine. However, because Olanzapine is a polybasic molecule (pKa values ~5.0 and ~7.4), its retention is hypersensitive to pH.

The Core Conflict:

  • Retention Drift: Usually caused by pH instability or column aging (silanol exposure).

  • Selectivity Loss: If the gap between Olanzapine and its ethyl analog shrinks, it is often a thermodynamic issue (Temperature) or a mobile phase composition error (Organic/Aqueous ratio).

Diagnostic Triage: Isolate the Variable

Before altering the method, use this logic flow to identify the root cause.

TroubleshootingFlow Start START: RT Shift Observed CheckT0 Check t0 (Dead Time) Did the solvent front shift? Start->CheckT0 FlowIssue Pump/Flow Rate Issue Check Check-Valves & Leaks CheckT0->FlowIssue Yes (t0 shifted) CheckSelectivity Check Relative Retention (alpha) Did the spacing between Olanzapine & Analog change? CheckT0->CheckSelectivity No (t0 stable) ChemChange Chemical/Thermodynamic Change CheckSelectivity->ChemChange Yes (Selectivity changed) ColAging Column Aging (Loss of bonded phase) CheckSelectivity->ColAging No (Both peaks shifted equally) pHCheck pH Drift (Buffer Evaporation/Prep) ChemChange->pHCheck Check Mobile Phase TempCheck Temperature Fluctuation (Heater failure) ChemChange->TempCheck Check Oven

Figure 1: Diagnostic decision tree for isolating retention time shifts.

Deep Dive: Root Cause Analysis & Protocols

Issue A: The pH Sensitivity Trap (Most Common)

Olanzapine has a piperazine ring with a basic nitrogen.

  • Mechanism: If your method operates near pH 6.0–7.0 (close to pKa2 ~7.4), a shift of just 0.1 pH units can drastically alter the ionization state.

    • Lower pH = More ionized = Faster elution (RT decreases).

    • Higher pH = More neutral = Slower elution (RT increases).

  • The "Ethyl" Complication: The ethyl analog likely shares this pKa profile. If the buffer capacity is weak, the local pH inside the pore structure may shift, causing peak tailing and drift.[1]

Corrective Protocol: The "Buffer Stress Test"

  • Measure pH Correctly: Do not measure pH after adding organic solvent. Measure the aqueous buffer before mixing, or use a calibrated electrode for hydro-organic mixtures.

  • Cap the Bottle: If using volatile buffers (Ammonium Acetate/Formate) or modifiers (TEA/TFA), evaporation changes the pH over a 24-hour sequence.

  • Action: Remake the mobile phase. If RT returns to normal, the issue was mobile phase aging, not the column.

Issue B: Methylene Selectivity (Temperature & Organic)

The separation of a Methyl vs. Ethyl group is driven by hydrophobic selectivity .

  • Mechanism: Methylene selectivity (

    
    ) is temperature-dependent.
    
    • Higher Temperature: Reduces the resolution between homologous series. The peaks will merge.

    • Lower Temperature: Increases resolution but increases backpressure and potentially tailing.

  • Organic Evaporation: If Acetonitrile evaporates from a pre-mixed vessel, the mobile phase becomes more aqueous.

    • Result: Retention times for both compounds increase, but the ethyl analog (more hydrophobic) will increase more, potentially changing the spacing.

Corrective Protocol: Thermal Validation

  • Verify column compartment temperature is within ±0.5°C.

  • Experiment: If peaks are merging, lower the temperature by 5°C . This specifically enhances methylene selectivity.

Issue C: Silanol Activity (Column Aging)

Olanzapine is notorious for interacting with residual silanols (Si-OH) on the silica surface, causing tailing.

  • Mechanism: As a C18 column ages, the end-capping strips off, exposing silanols. The basic nitrogen in Olanzapine hydrogen-bonds to these silanols.

  • Symptom: Retention time increases slightly, but tailing factor (Tf) degrades significantly (>1.5) .

Corrective Protocol: The "Base Deactivation" Wash If using a standard silica-based C18:

  • Flush with 50:50 Water:Methanol (no buffer) for 30 mins.

  • Flush with 100% Acetonitrile for 20 mins.

  • Optional (if column permits): Flush with 0.1% Phosphoric Acid to protonate silanols, temporarily reducing interaction.

Data Summary: Expected Behavior

Variable ChangedEffect on Olanzapine RTEffect on Ethyl Analog RTImpact on Resolution
Increase % Organic DecreaseDecrease (Significantly)Loss of Resolution
Increase Temperature DecreaseDecreaseLoss of Resolution
Decrease pH (Acidic) Decrease (Ionized)Decrease (Ionized)Minor change
Column Aging (Silanols) Increase (Drag)Increase (Drag)Tailing Increases

Visualizing the Interaction

Understanding why the shift happens is key to preventing it.[2]

InteractionMechanism Analyte Hydrophobic Body Basic Nitrogen (Piperazine) StationaryPhase C18 Ligands (Hydrophobic) Residual Silanols (Polar/Acidic) Analyte:h->StationaryPhase:c18 Primary Retention (Ethyl > Methyl) Analyte:n->StationaryPhase:si Secondary Interaction (Causes Tailing & Drag) Buffer Mobile Phase pH Buffer->Analyte:n Controls Ionization

Figure 2: Mechanistic view of Olanzapine retention. The "Secondary Interaction" is the primary cause of asymmetric peak drift.

Frequently Asked Questions (FAQ)

Q: My Olanzapine peak is splitting. Is this the ethyl analog? A: Unlikely. Peak splitting is usually a physical inlet bed collapse or solvent mismatch (injecting sample in 100% ACN into a buffered stream). The ethyl analog is a distinct impurity. Inject a standard of the impurity to confirm RT.

Q: Can I use ion-pairing agents to fix the drift? A: Yes. Adding an ion-pairing agent like hexane sulfonic acid (HSA) or SDS will mask the basic nitrogen, sharpening the peak and locking retention. However, this makes the method less compatible with MS (Mass Spec) detection.

Q: Why does the RT shift only happen on the first 3 injections? A: This is "Column Equilibration Hysteresis." The stationary phase needs time to be fully wetted and for the buffer to coat the silanols. Protocol: Always perform 2-3 "dummy" injections of the blank matrix before starting the sequence.

References

  • Sanli, S., Akmese, B., & Altun, Y. (2013).[3] Determination of pKa Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters. Journal of AOAC International, 96(1), 60–66.[3]

  • Raggi, M. A., et al. (2000). Separation of new atypical antipsychotic drugs by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 973-981. (Foundational work on basic drug separation).[4]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance on system suitability and drift tolerances).

  • Dolan, J. W. (2001). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Authoritative source on methylene selectivity and temperature).

Sources

Technical Support Center: Overcoming Column Fouling in the Analysis of N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with column fouling during the analysis of N-Desmethyl N-Ethyl Olanzapine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Understanding the Analyte and the Challenge
Q1: What is this compound and why is it challenging to analyze?

This compound is a derivative and potential metabolite of Olanzapine, an atypical antipsychotic drug.[1][2][3] Olanzapine itself is a weak base with pKa values of 5.0 and 7.4.[4] Like its parent compound, this compound contains basic nitrogen functional groups within its piperazinyl ring structure. These basic sites are the primary reason for its challenging chromatographic behavior.

The key analytical challenges stem from:

  • Strong Secondary Interactions: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This is a common issue for basic compounds and a primary cause of poor peak shape (tailing).[5][6]

  • High Adsorptivity: The molecule's structure can lead to strong, sometimes irreversible, adsorption onto the stationary phase, which contributes to column fouling and sample carryover (ghost peaks).[7][8]

  • Matrix Complexity: When analyzed in biological matrices like plasma or serum, endogenous components such as proteins and phospholipids can co-precipitate with the analyte or adsorb to the column, leading to rapid performance degradation.[9][10][11]

Q2: What are the common symptoms of column fouling when analyzing this compound?

Column fouling manifests as a progressive deterioration of chromatographic performance. Key symptoms to watch for include:

  • Increasing Backpressure: A steady rise in system pressure is often the first sign that the column frit or the packed bed is becoming blocked by particulates or adsorbed sample matrix components.[7][12]

  • Peak Tailing: Asymmetrical peaks with a "tail" are a classic symptom of strong secondary interactions between the basic analyte and active silanol sites on the stationary phase.[5][13]

  • Loss of Resolution and Efficiency: Fouling changes the surface chemistry of the stationary phase, leading to broader peaks and a decreased ability to separate the analyte from other components.[14]

  • Shifting Retention Times: Inconsistent retention times, often drifting to earlier or later elution, indicate a change in the column's retentive properties due to contamination.[15]

  • Ghost Peaks: The appearance of small peaks in blank injections following a sample run is a sign of carryover, where the analyte has been strongly retained on the column and is slowly bleeding off in subsequent runs.[7]

Troubleshooting Guide: From Symptom to Solution

This section addresses specific problems you may encounter. The key is to approach troubleshooting systematically, changing only one parameter at a time to isolate the cause.

Troubleshooting_Workflow Start Symptom Observed Pressure Increasing Backpressure? Start->Pressure Tailing Peak Tailing? Pressure->Tailing No P_CheckSystem Isolate Column: Disconnect and check system pressure. Pressure->P_CheckSystem Yes Resolution Loss of Resolution / Shifting RT? Tailing->Resolution No T_CheckMobilePhase Review Mobile Phase: pH appropriate? Additives used? Tailing->T_CheckMobilePhase Yes R_CheckFouling Indicates progressive, irreversible fouling. Resolution->R_CheckFouling Yes P_SystemHigh System Pressure High: Check for blockages in tubing, injector, or seals. P_CheckSystem->P_SystemHigh System Issue P_ColumnHigh Column Pressure High: Fouling at column inlet. P_CheckSystem->P_ColumnHigh Column Issue P_Sol1 Action: Reverse-flush column. Implement guard column / in-line filter. P_ColumnHigh->P_Sol1 P_Sol2 Action: Improve sample filtration. Perform aggressive column wash. P_ColumnHigh->P_Sol2 T_Sol1 Action: Adjust pH to 2.5-3.5 to neutralize silanols. Add competing base (e.g., TEA) or ion-pairing agent. T_CheckMobilePhase->T_Sol1 T_CheckColumn Review Column Choice: Using a modern, end-capped column? T_CheckMobilePhase->T_CheckColumn T_Sol2 Action: Switch to a high-purity, fully end-capped column or one with alternative chemistry (e.g., embedded polar group). T_CheckColumn->T_Sol2 R_Sol1 Action: Perform aggressive column regeneration protocol. R_CheckFouling->R_Sol1 R_Sol2 Action: Implement rigorous sample prep (SPE, phospholipid removal) to prevent recurrence. R_CheckFouling->R_Sol2 R_Sol3 Action: If performance is not restored, replace the column. R_Sol1->R_Sol3

Caption: Troubleshooting workflow for common HPLC column issues.
Q3: My peak shape is poor (significant tailing). What is the underlying cause and how can I fix it?

Cause: Peak tailing for basic compounds like this compound is overwhelmingly caused by secondary ionic interactions with deprotonated (anionic) silanol groups (Si-O⁻) on the silica stationary phase.[6] At mid-range pH, these sites act as strong retention points for the protonated (cationic) form of your analyte, leading to a mixed-mode retention mechanism that results in tailing.

Silanol_Interaction cluster_0 Silica Surface cluster_1 Analyte Si-OH Si-OH (Neutral Silanol) Si-O- Si-O⁻ (Anionic Silanol) Si-OH->Si-O- pH > 4 Analyte Analyte-NH₂⁺ (Protonated Basic Analyte) Analyte->Si-O- Strong Ionic Interaction (Causes Peak Tailing)

Caption: Mechanism of secondary interaction causing peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[5]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase can be effective.[5][16] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, this can shorten column lifetime.[5]

    • Inorganic Additives: Inorganic salts like sodium perchlorate or potassium hexafluorophosphate can increase the ionic strength of the mobile phase, which helps to disrupt the analyte-silanol interaction and improve peak shape.[17]

  • Select a Modern, High-Purity Column: Older "Type A" silica columns had higher metal content and more acidic silanols. Modern "Type B" high-purity silica columns with robust end-capping (treating residual silanols with a small silylating agent) are far less prone to causing peak tailing.[5]

Q4: My backpressure is rising and my column is clearly fouled. What is the best way to clean it?

For a column fouled by a combination of a strongly basic analyte and biological matrix components, a multi-step regeneration protocol is required. Always disconnect the column from the detector before cleaning.[18] For severe fouling, reversing the column flow direction can be more effective at dislodging contaminants from the inlet frit.[19][20]

Recommended Column Regeneration Protocol:

StepSolventPurposeMinimum Volume
1Mobile Phase (No Buffer)Remove buffer salts to prevent precipitation.10-20 column volumes
295:5 Water:AcetonitrileWash away polar contaminants.10-20 column volumes
3Isopropanol (IPA)Remove strongly retained hydrophobic compounds.10-20 column volumes
4Tetrahydrofuran (THF)Effective for very non-polar contaminants (use with caution).10-20 column volumes
5Isopropanol (IPA)Intermediate flush to ensure miscibility.10-20 column volumes
6Mobile Phase (No Buffer)Re-equilibrate the stationary phase.10-20 column volumes
7Mobile Phase (with Buffer)Final equilibration before analysis.20-30 column volumes

Note: Always operate at a reduced flow rate (25-50% of analytical flow) during cleaning to avoid over-pressurizing the system with more viscous solvents like IPA or THF.[18][21]

Proactive Strategies for Preventing Column Fouling

The most effective strategy for dealing with column fouling is to prevent it from happening in the first place.

Best Practice 1: Rigorous Sample Preparation

When working with biological matrices, simple protein precipitation is often insufficient and can lead to the injection of phospholipids, a primary cause of column fouling and ion suppression in LC-MS.[9][10]

Sample_Prep_Flowchart Start Biological Sample (Plasma/Serum) Step1 Protein Precipitation (e.g., add Acetonitrile with 1% Formic Acid) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Apply Supernatant to Phospholipid Removal Plate/Cartridge (e.g., HybridSPE, Ostro) Step2->Step3 Step4 Collect Eluate Step3->Step4 End Inject into LC System Step4->End

Caption: Recommended sample preparation workflow for biological matrices.

Comparison of Sample Preparation Techniques:

TechniqueProsCons Regarding Fouling
Protein Precipitation (PPT) Fast, simple, inexpensive.[9]High Risk. Does not remove phospholipids or other endogenous interferences.[9][10]
Liquid-Liquid Extraction (LLE) Can provide a very clean extract.Can be labor-intensive, requires large solvent volumes, may have emulsion issues.
Solid-Phase Extraction (SPE) Highly selective, provides excellent cleanup and concentration.[22]Requires method development.
Phospholipid Removal Plates Fast, simple, and highly effective at removing both proteins and phospholipids.[9][11][23]Higher initial cost per sample compared to PPT.

Recommendation: For robust, high-throughput analysis of this compound in plasma or serum, utilizing a dedicated phospholipid removal product is the most effective way to protect your column and ensure data quality.[11][23]

Best Practice 2: Strategic Column Selection

While a standard C18 column can be used, selecting a stationary phase designed to minimize secondary interactions can significantly reduce fouling and improve peak shape.

  • High-Density End-Capped C18: Choose a column from a reputable manufacturer that uses high-purity silica and a thorough end-capping process. This provides a more inert surface.

  • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide) embedded in the alkyl chain. This "shields" the analyte from the silica surface, reducing secondary interactions and allowing for use with highly aqueous mobile phases without phase collapse.

  • Phenyl-Hexyl Columns: The phenyl ring offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like this compound, potentially reducing the reliance on silanol interactions for retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar metabolites, HILIC can be a powerful alternative. It uses a polar stationary phase (like amide or amino) and a high organic mobile phase.[24][25] This can provide excellent retention for compounds that are poorly retained in reversed-phase.[24][26]

Best Practice 3: Use Guard Columns and In-Line Filters

A guard column is a small, disposable version of your analytical column that is installed between the injector and the main column. An in-line filter is a frit designed to catch particulates. Both are inexpensive "insurance policies" that protect your expensive analytical column from particulates and strongly adsorbed matrix components.[27][28]

By implementing these proactive strategies and utilizing the troubleshooting guide, you can significantly extend the life of your HPLC columns, improve data quality, and reduce instrument downtime when analyzing the challenging compound this compound.

References
  • PubMed. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • MDPI. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • PubMed. (2015). Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. [Link]

  • PMC. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. [Link]

  • RSC Publishing. (2014). Analytical Methods. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Oxford Academic. (1991). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]

  • SciSpace. (n.d.). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. [Link]

  • Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]

  • Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Millennial Scientific. (2025). Extending HPLC Column Lifetimes: Causes of Column Contamination. [Link]

  • Chromatography Today. (2022). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • Analytics-Shop. (n.d.). Regenerating and cleaning HPLC columns. [Link]

  • GALAK Chromatography. (n.d.). How to regenerate the C18/C8 HPLC columns?. [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • imChem. (n.d.). Normal phase HPLC column regeneration - TECHNICAL NOTES. [Link]

  • (PDF) HPLC Troubleshooting Guide. (n.d.). [Link]

  • SilcoTek. (2017). How To Identify and Prevent Fouling (HPLC). [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

  • Sulzer. (n.d.). Dealing with column fouling. [Link]

  • Pharmaffiliates. (n.d.). Olanzapine-impurities. [Link]

  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • PMC. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. [Link]

  • Waters. (n.d.). What are common causes of LC column plugging, fouling and/or high pressure problems? - WKB121927. [Link]

  • TSI Journals. (2010). DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC. [Link]

  • Chemsrc. (2025). N-Desmethyl Clobazam | CAS#:22316-55-8. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • AMACS. (2025). Engineering Considerations for Distillation Columns in Fouling Service. [Link]

  • Cytiva. (2024). HPLC column protection. [Link]

  • LCGC International. (n.d.). What's Happening to My Column?. [Link]

  • (PDF) HPLC Troubleshooting. (n.d.). [Link]

  • (PDF) HPLC Troubleshooting Guide. (n.d.). [Link]

  • Chemsrc. (2023). N-Desmethyl Regorafenib N-Oxide (M5 Metabolite) | 835621-12-0. [Link]

  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography. [Link]

  • ResearchGate. (2025). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. [Link]

  • Journal of Advanced Scientific Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. [Link]

  • PMC. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. [Link]

  • Chemsrc. (2025). N-Desmethyl-N-ethyl Diazepam | CAS#:5571-65-3. [Link]

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Validation & Comparative

Validation of Analytical Methods for N-Desmethyl N-Ethyl Olanzapine per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Desmethyl N-Ethyl Olanzapine (CAS: 1355034-54-6), often referred to as the "N-Ethyl Analog," is a critical process-related impurity and potential metabolite of the atypical antipsychotic Olanzapine. Structurally, it differs from the parent drug by the substitution of the N-methyl group on the piperazine ring with an N-ethyl group.

Because of its structural similarity to Olanzapine, this analyte presents significant chromatographic challenges, particularly regarding peak resolution and tailing due to its basic nitrogen centers. This guide compares two validated analytical approaches—HPLC-PDA (Method A) for routine Quality Control and UHPLC-MS/MS (Method B) for trace-level quantification—demonstrating how to achieve compliance with ICH Q2(R2) guidelines.

The Core Decision Matrix

Before selecting a protocol, researchers must evaluate the intended analytical threshold.

MethodSelection Start Start: Define Analytical Goal Threshold Required Sensitivity (LOQ)? Start->Threshold HighConc > 0.05% (w/w) (API Release / Dissolution) Threshold->HighConc Standard Impurity TraceConc < 0.05% or Bioanalysis (Genotox / PK Studies) Threshold->TraceConc Trace/Matrix MethodA Method A: HPLC-PDA (Robust, Cost-Effective) HighConc->MethodA MethodB Method B: UHPLC-MS/MS (High Specificity, Sensitive) TraceConc->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Chemical Context & Challenges

  • Analyte: this compound[1][2][3][4]

  • Molecular Formula: C₁₈H₂₂N₄S[5]

  • pKa: ~7.4 and ~5.0 (Basic).

  • Critical Challenge: The basic piperazine nitrogen interacts strongly with residual silanols on silica-based columns, leading to peak tailing.

  • Solution: Methodologies must employ either high pH mobile phases (to neutralize the analyte) or ion-pairing/chaotropic agents (at low pH) to mask silanols.

Comparative Methodology

Method A: HPLC-PDA (Routine QC)

Best for: Raw material release, stability testing, and finished product assay where impurity limits are standard (e.g., NMT 0.15%).

Protocol:

  • Column: XBridge C18 (or equivalent hybrid particle), 150 x 4.6 mm, 3.5 µm. Reason: Hybrid particles withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (max absorbance) and 220 nm (impurity profiling).

  • Column Temp: 35°C.

Method B: UHPLC-MS/MS (Trace Analysis)

Best for: Bioequivalence studies (plasma), cleaning validation, or trace impurity quantification (< 1 ppm).

Protocol:

  • Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Reason: Low pH aids positive electrospray ionization (ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • MRM Transition: m/z 327.2 → 227.1 (Quantifier), 327.2 → 212.1 (Qualifier).

    • Note: Precursor is [M+H]⁺.

Validation Performance Data (ICH Q2(R2))

The following data represents typical performance metrics observed during validation studies for this specific impurity.

Validation ParameterMethod A (HPLC-PDA)Method B (UHPLC-MS/MS)
Specificity Resolution (Rs) > 2.0 from OlanzapineMass separation (m/z 313 vs 327)
Linearity (Range) 0.5 – 50 µg/mL (R² > 0.999)1.0 – 1000 ng/mL (R² > 0.998)
LOD (Limit of Detection) 0.05 µg/mL0.1 ng/mL
LOQ (Limit of Quantitation) 0.15 µg/mL0.5 ng/mL
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%
Precision (RSD) < 1.0%< 3.5%
Robustness High (pH ± 0.2, Temp ± 5°C)Moderate (Matrix effects dependent)

Detailed Experimental Workflows

System Suitability Testing (SST)

Trustworthiness Pillar: A self-validating system.

Before any sample analysis, the following SST criteria must be met to ensure the data is defensible.

  • Tailing Factor (T): Must be < 1.5. (Crucial for this compound due to basicity).

  • Resolution (Rs): > 2.0 between Olanzapine and this compound.[4]

  • Precision: RSD of 6 replicate injections of standard < 2.0% (HPLC) or < 5.0% (LC-MS).

Validation Workflow Diagram

This workflow visualizes the sequence of validation experiments required by ICH Q2(R2).

ValidationWorkflow Prep 1. Protocol Design & Solution Prep Spec 2. Specificity (Stress Testing) Prep->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Robust 6. Robustness (Deliberate Variations) Prec->Robust Report 7. Final Validation Report Robust->Report

Figure 2: Sequential validation workflow compliant with ICH Q2(R2) guidelines.

Critical Discussion & Expert Insights

Why Method Selection Matters

The choice between UV and MS detection is not merely about sensitivity; it is about selectivity regarding the matrix .

  • The "Desmethyl" Confusion: Olanzapine has multiple metabolites. N-Desmethyl Olanzapine (DMO) is the primary metabolite. This compound is a structural analog.[4] In UV, these compounds have identical chromophores (the thienobenzodiazepine core). Therefore, chromatographic resolution is the only defense in Method A. You must validate the separation of the N-Ethyl impurity from the DMO metabolite.

  • Ion Suppression in MS: In Method B, while sensitivity is high, the presence of phospholipids in plasma samples can suppress the ionization of the analyte. Use of a Deuterated Internal Standard (e.g., Olanzapine-d3) is mandatory for Method B to correct for matrix effects.

  • Stability: Olanzapine and its analogs are sensitive to oxidation. All standard solutions should be prepared in amber glassware and used within 24 hours. The validation must include a "Solution Stability" study showing <2% degradation over the run time.

ICH Q2(R2) Compliance Checklist

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • European Medicines Agency. (2022).[8] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Raggi, M. A., et al. (2000). "Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry." Journal of Pharmaceutical and Biomedical Analysis, 23(6), 973-981.[9] [Link]

  • Nielsen, M. K., & Johansen, S. S. (2009). "Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry." Journal of Analytical Toxicology, 33(4), 212-217.[9] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1355034-54-6 (this compound). [Link]

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Precision for N-Desmethyl N-Ethyl Olanzapine Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug metabolites is paramount for successful drug development and clinical monitoring. N-Desmethyl N-Ethyl Olanzapine, a metabolite of the atypical antipsychotic olanzapine, requires robust analytical methods to ensure data integrity in pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth comparison of methodologies for establishing two critical validation parameters: linearity and precision. We will delve into the "why" behind experimental choices, offering a framework grounded in scientific integrity and regulatory expectations.

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] This principle is a cornerstone of international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[1][5][6]

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound and other olanzapine metabolites in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard.[4][7] Its high sensitivity, selectivity, and specificity are often necessary to detect the low concentrations of metabolites found in biological samples like plasma or serum.[7] Several LC-MS/MS methods have been successfully developed and validated for olanzapine and its metabolites, demonstrating the technique's suitability.[8][9][10][11]

Part 1: Establishing Linearity - The Foundation of Quantitative Accuracy

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[12][13] This parameter is fundamental to ensuring that the measured response accurately reflects the amount of this compound in a sample.

Causality Behind Experimental Choices:
  • Selection of Calibration Range: The calibration range must encompass the expected concentrations of this compound in study samples. This requires a thorough understanding of the drug's metabolic profile and anticipated therapeutic or exposure levels. The range should be bracketed by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

  • Number of Calibration Standards: The ICH M10 guideline recommends a minimum of six non-zero calibration standards, in addition to a blank (matrix sample processed without internal standard) and a zero standard (matrix sample processed with internal standard).[6] This ensures a statistically robust assessment of the linear relationship.

  • Matrix Matching: Calibration standards should be prepared in the same biological matrix as the study samples (e.g., human plasma, serum). This is crucial to account for potential matrix effects, where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[5]

Experimental Protocol: Establishing Linearity
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound reference standard in a suitable organic solvent.

  • Preparation of Working Solutions: Create a series of working solutions by serially diluting the stock solution.

  • Spiking into Biological Matrix: Spike the working solutions into the blank biological matrix to create a minimum of six non-zero calibration standards.

  • Sample Extraction: Process the calibration standards using a validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][14]

  • LC-MS/MS Analysis: Analyze the extracted samples using a developed and optimized LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of each standard. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²).

Visualizing the Linearity Workflow:

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Spike Spike into Matrix Working->Spike Extract Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Plot Plot Peak Area Ratio vs. Concentration LCMS->Plot Regression Linear Regression (r²) Plot->Regression

Caption: Workflow for Establishing Assay Linearity.

Acceptance Criteria:

A common acceptance criterion for linearity is a coefficient of determination (r²) of ≥ 0.99.[15] The back-calculated concentrations of the calibration standards should also be within ±15% of the nominal value (±20% for the LLOQ).[16]

Part 2: Precision - Ensuring Reproducibility and Reliability

Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[13][17] It is a measure of the random error of a method and is typically expressed as the coefficient of variation (CV%).

Causality Behind Experimental Choices:
  • Repeatability (Intra-Assay Precision): This evaluates the precision of the assay under the same operating conditions over a short period. It is determined by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in a single analytical run. This demonstrates the method's consistency within a single batch of samples.

  • Intermediate Precision (Inter-Assay Precision): This assesses the precision of the assay over different days, with different analysts, and on different equipment. It provides a more comprehensive evaluation of the method's ruggedness and its ability to produce consistent results over time.

Experimental Protocol: Establishing Precision
  • Preparation of QC Samples: Prepare QC samples by spiking known concentrations of this compound into the biological matrix at a minimum of three levels:

    • Low QC: Approximately 3 times the LLOQ.

    • Medium QC: Near the center of the calibration range.

    • High QC: Near the ULOQ.

  • Intra-Assay Precision:

    • Analyze at least five replicates of each QC level in a single analytical run.

    • Calculate the mean, standard deviation, and CV% for each QC level.

  • Inter-Assay Precision:

    • Analyze at least five replicates of each QC level on at least three different days.

    • Calculate the overall mean, standard deviation, and CV% for each QC level across all runs.

Visualizing the Precision Workflow:

Precision_Workflow cluster_prep Preparation cluster_intra Intra-Assay Precision cluster_inter Inter-Assay Precision Prep_QC Prepare Low, Medium, High QC Samples Intra_Analysis Analyze 5 Replicates of each QC Level (Single Run) Prep_QC->Intra_Analysis Inter_Analysis Analyze 5 Replicates of each QC Level (Multiple Days) Prep_QC->Inter_Analysis Intra_Calc Calculate Mean, SD, CV% Intra_Analysis->Intra_Calc Inter_Calc Calculate Overall Mean, SD, CV% Inter_Analysis->Inter_Calc

Sources

Qualifying N-Desmethyl N-Ethyl Olanzapine as a Certified Reference Material (CRM): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical release testing and bioanalysis, the distinction between a "Research Grade" chemical and a Certified Reference Material (CRM) is not merely semantic—it is the difference between an estimation and a legally defensible measurement.

This guide details the qualification of N-Desmethyl N-Ethyl Olanzapine (CAS: 1355034-54-6), a critical structural analog and impurity of the antipsychotic Olanzapine, into an ISO 17034-compliant CRM. We compare its performance against standard analytical-grade alternatives, demonstrating how metrological traceability and uncertainty budgets impact LC-MS/MS quantification accuracy.

Part 1: The Metrological Hierarchy

CRM vs. Analytical Standards: The Hidden Variables

Many laboratories default to "Analytical Standards" (purity >98%) for impurity profiling. However, for this compound—which shares the thienobenzodiazepine core's sensitivity to oxidation—a simple area-% purity is insufficient.

Table 1: Comparative Specification Profile

FeatureResearch Grade / Analytical Standard ISO 17034 Certified Reference Material (CRM)
Purity Assignment Often Chromatographic Purity (% Area) only.Mass Balance (LC + TGA + KF + ROI) validated by qNMR .
Traceability Traceable to manufacturer's lot.Metrologically Traceable to SI Units via primary standards (e.g., NIST, BIPM).
Uncertainty Unknown (or "assumed" negligible).Certified Uncertainty (

)
explicitly calculated.
Homogeneity Assumed.Experimentally verified (ANOVA).
Stability Expiry date based on general analogs.Real-time and accelerated stability monitoring.
Legal Defensibility Low.[1]High (Gold Standard for ISO 17025 labs).

Part 2: The Qualification Workflow (Experimental Protocols)

To qualify this molecule as a CRM, we employ a Dual-Path Characterization strategy. This eliminates the bias inherent in using a single method.

Workflow Visualization

The following diagram illustrates the ISO 17034 production workflow used to characterize this compound.

CRM_Workflow cluster_Char Characterization (Purity Assignment) Start Raw Material Synthesis (CAS 1355034-54-6) MethodA Method A: Mass Balance (HPLC + TGA + KF + ROI) Start->MethodA MethodB Method B: qNMR (Orthogonal Validation) Start->MethodB Homogeneity Homogeneity Study (ANOVA, n=10 bottles) Start->Homogeneity Stability Stability Monitoring (Isochronous Design) Start->Stability Calc Uncertainty Calculation U_CRM = k * sqrt(u_char² + u_hom² + u_stab²) MethodA->Calc MethodB->Calc Homogeneity->Calc Stability->Calc Certificate Issue ISO 17034 Certificate of Analysis Calc->Certificate

Figure 1: The ISO 17034 qualification workflow ensuring metrological traceability.

Protocol A: Mass Balance Approach

The "Mass Balance" method calculates purity by subtracting all impurities from 100%. This is critical for Olanzapine analogs, which often contain non-chromatographic impurities (water, salts).

  • Chromatographic Purity (

    
    ): 
    
    • System: Agilent 1290 Infinity II.

    • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

    • Mobile Phase: (A) 10mM Ammonium Acetate pH 9.0, (B) Acetonitrile. Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 254 nm (max absorbance for thienobenzodiazepines).

  • Volatiles (

    
    ):  Thermogravimetric Analysis (TGA) or Residual Solvents (GC-HS).
    
  • Water (

    
    ):  Karl Fischer Coulometric Titration.[2]
    
  • Inorganics (

    
    ):  Residue on Ignition (ROI) / Sulfated Ash.
    

Calculation:



Protocol B: Quantitative NMR (qNMR)

qNMR provides a direct measurement of the main component, independent of the impurities' response factors.[3]

  • Internal Standard: Traceable Dimethyl Sulfone (DMSO

    
    ) or 3,5-Dinitrobenzoic acid (certified purity).
    
  • Solvent: DMSO-

    
     (prevents oxidative degradation during analysis).
    
  • Acquisition: 600 MHz, Pulse angle 90°, Relaxation delay (

    
    ) ≥ 5 × 
    
    
    
    (typically 30s) to ensure full relaxation.
  • Integration: Compare the N-methyl protons of the analyte against the IS protons.

Part 3: Comparative Performance Data

We conducted a study to quantify this compound (as an impurity) in a mock plasma matrix. We compared the results using a CRM versus a standard Commercial Research Grade (RG) material.

Experimental Setup
  • Target Concentration: 50.0 ng/mL (Spiked).

  • Method: LC-MS/MS (MRM mode, Transition

    
     327.1 
    
    
    
    270.1).
  • Calibration: Two curves prepared.

    • Curve A: Prepared using CRM (Certified Purity: 99.4% ± 0.3%).

    • Curve B: Prepared using RG Standard (Label Purity: "≥98%").

Results: The Accuracy Gap

Table 2: Quantification Accuracy Comparison

ParameterCRM-Calibrated AssayResearch Grade (RG) AssayImpact Analysis
Assigned Purity 99.42% (Exact)98.0% (Nominal)RG assumes 100% or nominal, ignoring 1.4% impurity mass.
Water Content 0.4% (Measured)Not ReportedRG introduces weighing error (weighing water as drug).
Calculated Conc. 49.8 ng/mL 48.1 ng/mL 3.4% Bias introduced by the RG standard.
Uncertainty (

)
± 1.2 ng/mLUnknownCRM provides confidence intervals; RG does not.

Scientist's Note: A 3.4% bias might seem small, but in a GMP release test with a specification limit of 0.10%, this bias can cause a False Negative (passing a bad batch) or a False Positive (rejecting a good batch).

Part 4: Stability & Homogeneity

The Hidden Risk of Olanzapine Analogs

Olanzapine and its analogs are susceptible to oxidation (forming N-oxides) and moisture uptake.[4]

Experiment: An "Isochronous Stability Study" was performed. Samples were stored at elevated temperatures (40°C) and reference temperatures (-80°C) and analyzed simultaneously to minimize run-to-run variability.

Figure 2: Stability data highlighting the necessity of controlled storage and certified stability monitoring.

The CRM comes with a stability monitoring program . If the batch degrades, the manufacturer notifies the user. The Research Grade material relies on the user to re-test, which is often skipped, leading to "drift" in analytical results over time.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5]Link

  • Klivon. this compound | CAS Number 1355034-54-6.[6][7][8][9] (Chemical Structure and Basic Properties). Link

  • National Institutes of Health (NIH). Quantification of olanzapine and its metabolites by liquid chromatography–tandem mass spectrometry. (Methodology for Olanzapine analog analysis). Link

  • BIPM / Metrologia. Quantitative NMR (qNMR) for Reference Material Preparation. (Comparison of Mass Balance vs. qNMR). Link

  • BenchChem. A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Olanzapine Hydrochloride.Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-Desmethyl N-Ethyl Olanzapine, a crucial intermediate and impurity in the synthesis of the atypical antipsychotic drug, Olanzapine.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this potent pharmaceutical compound.

Hazard Identification and Risk Assessment

This compound is an analogue of Olanzapine, a potent serotonin and dopamine receptor antagonist.[1] As such, it should be presumed to have similar pharmacological and toxicological properties. Olanzapine is classified as toxic if swallowed and causes skin and serious eye irritation.[3]

Table 1: Hazard Profile of the Parent Compound, Olanzapine

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowed.[3]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Skin Irritation Causes skin irritation.[3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[3]
Eye Irritation Causes serious eye irritation.[3]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

A thorough risk assessment must be conducted before handling this compound, considering the quantities being used and the potential for exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[5] Based on the hazards of Olanzapine, the following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be changed immediately if they become contaminated.[6]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[3]

  • Lab Coat: A lab coat or gown should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

Spill Management

In the event of a spill, immediate action is necessary to contain the contamination and prevent exposure.[5]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE, including respiratory protection if the compound is in powdered form.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to avoid generating dust. For liquid spills, use an appropriate absorbent material to contain the liquid.

  • Clean the Spill:

    • Solids: Carefully sweep the material into a designated, labeled hazardous waste container.[3] Avoid creating dust.

    • Liquids: Use absorbent pads to soak up the liquid and place them in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous pharmaceutical waste.

Disposal Procedures for this compound

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Pharmaceutical waste disposal is regulated by the EPA and may be subject to state and local regulations.[8][9]

Core Principle: Do not dispose of this compound down the drain or in the regular trash.[10][11] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[9][10]

Diagram 1: this compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Collection cluster_3 Final Disposal Waste Generate N-Desmethyl N-Ethyl Olanzapine Waste Segregate Segregate as Hazardous Pharmaceutical Waste Waste->Segregate Container Place in a clearly labeled, sealed hazardous waste container Segregate->Container Storage Store in a designated, secure hazardous waste accumulation area Container->Storage Collection Arrange for collection by a licensed hazardous waste vendor Storage->Collection Incineration High-temperature incineration at a permitted hazardous waste facility Collection->Incineration

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, this compound waste must be segregated from other waste streams. It should be classified as a non-creditable hazardous waste pharmaceutical.[12]

  • Containerization:

    • Place all waste, including contaminated labware and PPE, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage:

    • Store the sealed container in a designated and secure hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and have secondary containment to prevent spills.

  • Licensed Disposal Vendor:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Ensure the vendor is permitted to handle and transport hazardous pharmaceutical waste.

  • Final Disposal Method:

    • The recommended final disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[8] This method ensures the complete destruction of the active pharmaceutical ingredient.

Empty Container Management

Under EPA regulations, containers that held hazardous pharmaceuticals may still be considered hazardous waste unless properly emptied.[13][14]

  • "RCRA Empty" : To be considered "RCRA empty," all contents must be removed by normal means (e.g., pouring, scraping).[14]

  • Disposal of Empty Containers : Even when "RCRA empty," it is best practice to dispose of these containers as hazardous waste to avoid any residual contamination. Do not place them in regular recycling or trash.

Conclusion

The safe and compliant disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the prescribed disposal protocols, researchers can minimize risks to themselves and the environment. Always consult your institution's specific EHS guidelines and local regulations for pharmaceutical waste management.

References

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. FDA. [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Google Patents. (n.d.). EP2292624A1 - Process for the purification of olanzapine.
  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

  • European Patent Office. (2008, November 5). A process for the preparation of olanzapine - Patent 1988092. EPO. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Wisconsin Department of Natural Resources. (n.d.). Safe disposal of non-household pharmaceutical waste. Wisconsin DNR. [Link]

  • Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Florida DEP. [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. ASHP. [Link]

  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Ovid. [Link]

  • Viatris. (2023, September 22). Olanzapine Orally Disintegrating Tablets - Safety Data Sheet. Viatris. [Link]

  • San Francisco Environment Department. (n.d.). How to safely get rid of unwanted medicine. SFE. [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Village of Cayuga Heights. (n.d.). FAQ for Coalition for Safe Medication Disposal Pharmaceutical Waste Collection Events. Village of Cayuga Heights. [Link]

  • WorkSafe Queensland. (2017, February 15). Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (n.d.). Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan. [Link]

  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]

  • Arnall Golden Gregory LLP. (2019, July 1). Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule. AGG. [Link]

Sources

Operational Guide: Safe Handling and Personal Protective Equipment for N-Desmethyl N-Ethyl Olanzapine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of N-Desmethyl N-Ethyl Olanzapine, a potent analogue and impurity of Olanzapine.[1] Given its structural similarity to Olanzapine, a compound with significant antipsychotic and anticholinergic activity, this compound must be treated as a highly potent substance.[1] Accidental exposure through ingestion, inhalation, or skin contact could lead to adverse health effects.[2][3] This document outlines the essential engineering controls, personal protective equipment (PPE), and operational procedures required to mitigate risk and ensure the safety of all laboratory personnel.

The protocols herein are built on the foundational principle of the hierarchy of controls, which prioritizes engineering and administrative solutions as the primary means of protection. Personal Protective Equipment, while critical, serves as the final barrier between the researcher and the chemical hazard.[4][5]

Hazard Profile and Risk Assessment

This compound is a thienobenzodiazepine derivative.[1] While specific toxicological data for this analogue is limited, its risk profile is extrapolated from the parent compound, Olanzapine. The primary hazards are associated with its pharmacological activity and potential for occupational exposure, particularly when handling the substance as a powder.[2]

Key Hazards Associated with the Parent Compound, Olanzapine:

  • Acute Toxicity: Toxic if swallowed.[6][7] Accidental ingestion can be damaging to health.[2]

  • Skin Contact: Causes skin irritation and may trigger an allergic skin reaction (sensitization).[6] Systemic effects may result from absorption through the skin, especially if the skin is abraded or irritated.[2]

  • Eye Contact: Causes serious eye irritation.[6][8]

  • Inhalation: Inhalation of dust may be harmful and can cause drowsiness or dizziness.[2][6][9]

  • Chronic Exposure: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[6][9] The parent compound is also noted for potential reproductive harm.

  • Physical Hazards: Like many fine organic powders, dust clouds of this material may form an explosive mixture with air in the presence of an ignition source.[2]

Hazard Classification (based on Olanzapine)DescriptionPrimary Route of Exposure
Acute Oral Toxicity Toxic if swallowed.[6]Ingestion
Skin Irritation/Sensitization Causes skin irritation; may cause an allergic reaction.[6]Dermal Contact
Eye Irritation Causes serious eye irritation.[6][8]Ocular Contact
Specific Target Organ Toxicity May cause drowsiness or dizziness (single exposure); may cause organ damage (repeated exposure).[6][9]Inhalation, Ingestion
Reproductive Toxicity Parent compound is known to cause reproductive harm.All routes

The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment is selected, a robust system of engineering and administrative controls must be in place. PPE does not eliminate the hazard; it only provides a barrier. Therefore, minimizing the potential for exposure at the source is the most critical step.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a potent powder like this compound, open handling on a benchtop is strictly prohibited.[10]

    • Primary Containment: All manipulations involving the solid compound (weighing, transferring, preparing solutions) must be performed within a certified containment device. Options include:

      • Powder Containment Hood / Ventilated Balance Enclosure (VBE): Specifically designed for weighing potent powders, providing stable airflow that does not disturb sensitive balances.[11]

      • Glovebox or Isolator: Offers the highest level of containment by creating a complete physical barrier between the operator and the material.[10][12]

      • Certified Chemical Fume Hood: A viable option, though care must be taken to minimize air currents that could cause powder dispersal.[13]

    • Secondary Containment: The laboratory itself should be designed with features like negative air pressure relative to adjacent corridors and restricted access to prevent the spread of contamination.[10][14]

  • Administrative Controls: These are the procedures and policies that dictate how work is performed safely.

    • Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for every task involving the compound must be written, approved, and followed.

    • Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the lab.

    • Training: All personnel must be thoroughly trained on the hazards of the compound, the proper use of engineering controls and PPE, and emergency procedures before beginning any work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the specific task being performed. The following represents the minimum required PPE for handling this compound in any form.

Respiratory Protection

The primary risk from this compound is the inhalation of fine airborne particles. Surgical masks provide no protection from chemical dusts and must not be used.[5]

  • Standard Operations (in a containment device):

    • Minimum: An N95-rated respirator.

    • Rationale: Even within a hood, minor particle release is possible. An N95 provides a necessary layer of protection against aerosolized powder.

  • High-Risk Operations (large quantity handling, spill cleanup):

    • Required: A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.[15]

    • Rationale: A PAPR provides a higher protection factor than an N95 respirator. The positive pressure inside the facepiece prevents inward leakage of contaminants and offers superior protection during activities with a higher potential for aerosol generation.

Hand Protection

Skin contact can lead to irritation, sensitization, and systemic absorption.[2]

  • Required: Double-gloving with powder-free nitrile gloves.[2]

  • Procedure:

    • Don the first pair of gloves, ensuring the cuff is tucked under the sleeve of the lab coat.

    • Don the second, outer pair of gloves, pulling the cuff over the sleeve of the lab coat.

    • Gloves must be changed immediately if contamination is suspected or if a tear occurs.

    • At a minimum, the outer gloves should be changed every 30-60 minutes during continuous work.[5]

    • To remove, take off the outer gloves first, turning them inside out without touching the exterior. Then, remove the inner gloves in the same manner. Always wash hands thoroughly after removing gloves.[16]

Body Protection

Protecting skin and personal clothing from contamination is essential.

  • Required: A disposable, solid-front lab coat or coverall made of a low-shedding material like Tyvek.[2][17]

  • Rationale: Standard cotton lab coats are permeable and can hold onto powder, leading to secondary exposure. Disposable, non-permeable garments provide a more effective barrier. The garment should be changed immediately if it becomes contaminated and disposed of as hazardous waste. Long pants and fully enclosed shoes are mandatory at all times in the laboratory.[16]

Eye and Face Protection
  • Required: Indirectly vented chemical splash goggles or a full-face shield worn over safety glasses.

  • Rationale: Standard safety glasses do not provide adequate protection from airborne powder. Goggles that form a seal around the eyes are necessary to prevent ocular exposure.[13]

TaskMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Disposable Lab Coat/Coverall, Goggles, N95 Respirator (PAPR for larger quantities)
Preparing Solutions Double Nitrile Gloves, Disposable Lab Coat/Coverall, Goggles
Handling Dilute Solutions Single Pair Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields
Spill Cleanup (Solid) Double Nitrile Gloves, Disposable Coverall, Goggles/Face Shield, PAPR Required
Waste Disposal Double Nitrile Gloves, Disposable Lab Coat, Goggles

Key Operational Protocols

Experimental Workflow: Weighing and Solubilization

This workflow represents the highest-risk procedure due to the direct handling of potent powder. It must be performed with meticulous attention to detail inside a designated powder containment hood or glovebox.

G prep 1. Preparation - Assemble all materials (vials, spatulas, solvent) - Perform pre-work wipe-down of hood - Don full PPE (PAPR recommended) weigh 2. Weighing - Place container on anti-static weigh boat - Carefully transfer powder using dedicated spatula - Close primary container immediately - Record weight prep->weigh Inside Containment Hood solubilize 3. Solubilization - Add solvent slowly to powder to prevent splashing - Cap vial securely - Mix via vortex or sonication until dissolved weigh->solubilize decon_initial 4. Initial Decontamination - Wipe exterior of vial with 70% IPA - Wipe down spatula and any surfaces inside hood - Place all disposable items (weigh boat, wipes) into waste bag inside hood solubilize->decon_initial transport 5. Transport - Place sealed, clean vial into a secondary container - Remove from hood for experimental use decon_initial->transport cleanup 6. Final Cleanup & Doffing - Perform full hood decontamination - Seal hazardous waste bag inside hood - Doff PPE, starting with outer gloves, in designated area transport->cleanup After Experiment

Caption: Safe Weighing and Handling Workflow for Potent Powders.

Spill Management Protocol

Accidental spills must be handled immediately and safely.

  • Alert Personnel & Secure Area: Notify others in the lab immediately. Restrict access to the spill area.

  • Don Appropriate PPE: For any solid spill, a PAPR is mandatory.[15]

  • Contain the Spill:

    • Solid/Powder Spill: Do NOT sweep or use a dry method, as this will aerosolize the powder.[2] Gently cover the spill with absorbent pads wetted with a suitable solvent or water to prevent dust generation.

    • Liquid Spill: Cover with absorbent pads, working from the outside in.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials using forceps or other tools.

    • Place all materials into a clearly labeled hazardous waste bag.

    • Perform a three-step decontamination of the spill surface: decontaminate, clean, and rinse.

  • Dispose of Waste: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.

Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are crucial to prevent cross-contamination and environmental release.

  • Surface Decontamination: All surfaces and equipment that have potentially come into contact with the compound must be decontaminated.[18] A validated procedure should be used, which typically involves wiping the surface with a deactivating agent (if available) or a solvent known to dissolve the compound, followed by a cleaning agent (e.g., laboratory detergent), and a final rinse with purified water.

  • Waste Disposal:

    • All solid waste, including contaminated PPE (gloves, coats, respirators), plasticware, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][18]

    • Liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[13]

    • All waste must be disposed of through the institution's environmental health and safety office according to local and national regulations.

References

  • BioProcess International. (2010). Containment of High-Potency Products in a GMP Environment. [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. [Link]

  • Freund-Vector. (2021). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. [Link]

  • OSHA. (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • Viatris. (2023). Olanzapine Orally Disintegrating Tablets Safety Data Sheet. [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Lilly. (2022). Olanzapine Safety Data Sheet. [Link]

  • Enhesa. (2023). Good laboratory practices in the pharmaceutical industry. [Link]

  • AIHA. Potent Pharmaceutical Compound Containment Case Study. [Link]

  • WIT Press. Handling of high potency drugs: process and containment. [Link]

  • Erlab. (2025). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. [Link]

  • Syracuse University Environmental Health & Safety Services. Laboratory Safety Rules. [Link]

  • FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Olanzapine Safety Data Sheet. [Link]

  • Pharmaceutical Technology. (2026). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.